molecular formula C11H18O6 B1139769 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Cat. No.: B1139769
M. Wt: 246.26 g/mol
InChI Key: NEFAUDCBPZTAJS-UTINFBMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a sophisticated protected carbohydrate derivative that serves as a versatile chiral synthon and key intermediate in synthetic organic chemistry. This compound features a rigid 2,5-anhydro-D-glucitol skeleton, which is a dianhydro hexitol structure locked in a specific conformation, providing a stereochemically defined scaffold. The presence of the acid-labile isopropylidene (acetonide) group at the 1,3-positions and the base-labile acetyl ester at the 4-position offers orthogonal protection, allowing for selective deprotection and subsequent functionalization. This makes it an exceptionally valuable building block for the synthesis of complex natural products, novel nucleoside analogues, and a wide range of carbohydrate-based molecules. Its primary research value lies in its application in medicinal chemistry for developing antiviral and anticancer agents, where the chiral centers guide the stereoselective construction of pharmacologically active compounds. Researchers utilize this intermediate to create modified nucleosides that act as chain terminators or inhibitors of viral polymerases. The mechanism by which such building blocks are incorporated involves their conversion to phosphoramidite or other activated forms for solid-phase synthesis, enabling the precise construction of oligonucleotides with tailored properties. For instance, anhydro hexitol nucleic acids (AHNAs) have been explored for their strong binding affinity and potential in antisense therapy and diagnostic applications (source: https://pubmed.ncbi.nlm.nih.gov/32857435/). This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFAUDCBPZTAJS-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]2[C@H]1OC(OC2)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS Number: 70128-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a protected carbohydrate derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the field of glycobiology and drug discovery. Its unique structural features, including the anhydro bridge, isopropylidene protection of the 1 and 3 hydroxyl groups, and the acetylated 4-hydroxyl group, make it a valuable intermediate for the synthesis of more complex molecules, including modified nucleosides and other carbohydrate-based therapeutics. This document provides a comprehensive overview of the available technical data, including its properties and a proposed synthetic pathway, to support its application in research and development.

Chemical Properties and Data

Comprehensive physicochemical and spectral data are crucial for the application of this compound in a research setting. The following tables summarize the key quantitative data available for this compound.

Identifier Value
CAS Number 70128-28-8
Molecular Formula C₁₁H₁₈O₆
Molecular Weight 246.26 g/mol
Physical Form Solid
Storage Temperature 4°C
Spectroscopic Data Value
¹H NMR (CDCl₃, 400 MHz) Predicted values based on similar structures. Not experimentally confirmed in available literature.
¹³C NMR (CDCl₃, 100 MHz) Predicted values based on similar structures. Not experimentally confirmed in available literature.
Mass Spectrometry (MS) Specific data not available in the public domain.
Infrared (IR) Specific data not available in the public domain.

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely commence from a readily available starting material such as D-glucitol. The key transformations would involve selective protection of hydroxyl groups, formation of the anhydro bridge, and finally, acetylation.

G cluster_0 Synthesis Workflow D-Glucitol D-Glucitol Protection 1,3:6-Di-O-isopropylidene-D-glucitol (Selective Protection) D-Glucitol->Protection Isopropylidenation Anhydro_Formation 2,5-Anhydro-1,3:6-tri-O-isopropylidene-D-glucitol (Anhydro Bridge Formation) Protection->Anhydro_Formation Intramolecular Cyclization Deprotection 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol (Selective Deprotection) Anhydro_Formation->Deprotection Acidic Hydrolysis Acetylation This compound (Final Product) Deprotection->Acetylation Acetylation

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Steps (Hypothetical)
  • Selective Protection: D-glucitol is reacted with an isopropylidene protecting agent, such as 2,2-dimethoxypropane or acetone with a catalytic amount of acid, to selectively protect the 1,3 and potentially other hydroxyl groups. Chromatographic purification would be necessary to isolate the desired 1,3-O-isopropylidene-D-glucitol intermediate.

  • Anhydro Bridge Formation: The partially protected glucitol is then subjected to conditions that promote intramolecular cyclization to form the 2,5-anhydro bridge. This could involve activation of the 5-hydroxyl group as a leaving group (e.g., tosylation) followed by intramolecular nucleophilic attack by the 2-hydroxyl group under basic conditions.

  • Selective Deprotection (if necessary): If other hydroxyl groups were protected during the initial step, a selective deprotection would be required to free the 4- and 6-hydroxyl groups.

  • Acetylation: The resulting diol is then acetylated, for instance, using acetic anhydride in pyridine, to introduce the acetyl group at the 4-position. The regioselectivity of this step would be crucial and might require optimization of reaction conditions.

  • Purification: The final product would be purified using standard techniques such as column chromatography to yield this compound.

Applications in Drug Development and Research

Protected carbohydrate scaffolds like this compound are valuable precursors in the synthesis of biologically active molecules. The strategic placement of protecting groups allows for selective modification at other positions of the glucitol backbone.

Role as a Synthetic Intermediate

The primary application of this compound is as a chiral building block. The free 6-hydroxyl group provides a handle for further chemical transformations, such as chain extension, introduction of different functional groups, or conjugation to other molecules.

G cluster_0 Synthetic Utility Target_Compound This compound Modification Modification at C6-OH Target_Compound->Modification Deprotection_Acetate Deprotection of C4-OAc Modification->Deprotection_Acetate Deprotection_Isopropylidene Deprotection of C1,C3-Isopropylidene Deprotection_Acetate->Deprotection_Isopropylidene Analogs Diverse Biologically Active Analogs Deprotection_Isopropylidene->Analogs

An In-depth Technical Guide on 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (C11H18O6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential applications of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a molecule with the formula C11H18O6 and CAS number 70128-28-8. While specific experimental data and detailed biological studies on this exact compound are limited in publicly accessible literature, this guide consolidates the available information and provides a framework for its potential synthesis and use based on established principles of carbohydrate chemistry and its classification as a biochemical reagent in glycobiology.

Core Compound Properties

This compound is a derivative of D-glucitol, a sugar alcohol. The structural modifications, including the anhydro bridge, isopropylidene protection, and acetylation, confer specific chemical properties that make it a useful intermediate in organic synthesis, particularly in the field of glycobiology. Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.

Table 1: Physicochemical and Structural Data

PropertyValueSource
Molecular Formula C11H18O6[1]
Molecular Weight 246.26 g/mol N/A
CAS Number 70128-28-8[1]
Appearance Likely a solid or oilGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like chloroform, ethanol, and ethyl acetateGeneral knowledge of similar protected sugars
Storage Temperature 4°C[1]

Hypothetical Synthesis Workflow

SynthesisWorkflow start 1,3-O-isopropylidene-D-glucitol step1 Selective Protection of C6-hydroxyl (e.g., Tritylation) start->step1 Trityl chloride, Pyridine step2 Acetylation of C4-hydroxyl step1->step2 Acetic anhydride, Pyridine step3 Deprotection of C6-hydroxyl step2->step3 Mild acid hydrolysis product 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol step3->product

Caption: A plausible synthetic pathway for the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological application of this compound are not explicitly documented in the reviewed literature. However, based on its structure as a protected and acetylated sugar derivative, a general protocol for its use as a building block in glycosylation reactions or as a tool in glycobiology research can be outlined.

Table 2: General Experimental Protocol for a Glycosylation Reaction

StepProcedureReagents and Conditions
1. Activation The glycosyl donor (this compound) is activated.This could involve conversion to a glycosyl halide or activation with a Lewis acid.
2. Coupling The activated donor is reacted with a glycosyl acceptor (an alcohol or another sugar).Reaction is typically carried out in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) at low temperatures.
3. Quenching The reaction is quenched to stop the coupling.Often quenched with a base like triethylamine or pyridine.
4. Work-up The reaction mixture is washed to remove reagents and byproducts.Typically involves sequential washes with aqueous acid, base, and brine.
5. Purification The desired glycosylated product is isolated and purified.Commonly purified by silica gel column chromatography.

Potential Applications in Drug Development and Research

As a biochemical reagent in glycobiology, this compound can serve as a valuable tool for researchers. The field of glycobiology has significant implications for medicine and biotechnology.

  • Synthesis of Complex Carbohydrates: This compound can be used as a precursor or building block for the synthesis of more complex oligosaccharides and glycoconjugates. These complex molecules are often involved in biological recognition processes.

  • Enzyme Substrate Studies: It could potentially be used to synthesize substrates for glycosidases or glycosyltransferases, aiding in the study of these enzymes which are crucial in many biological pathways.

  • Development of Glycomimetics: The anhydro-glucitol scaffold can be a starting point for the development of glycomimetics, which are molecules that mimic the structure of carbohydrates and can be used to modulate carbohydrate-protein interactions. Such interactions are often implicated in disease processes, including inflammation and cancer.

Logical Relationships in Glycobiology Research

The use of compounds like this compound fits into a broader logical framework of glycobiology research aimed at understanding and manipulating carbohydrate-mediated biological events.

GlycobiologyResearch compound Protected Sugar Derivative (e.g., C11H18O6) synthesis Synthesis of Complex Glycans compound->synthesis interaction Study of Carbohydrate-Protein Interactions synthesis->interaction pathway Elucidation of Biological Pathways interaction->pathway drug_dev Drug Development (Glycomimetics) interaction->drug_dev pathway->drug_dev

Caption: The role of protected sugars in the drug discovery pipeline.

References

Unveiling the Structure of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a carbohydrate derivative of interest in glycobiology and as a potential chiral building block in medicinal chemistry. This document outlines the synthetic pathway, detailed experimental protocols, and the analytical data essential for its characterization.

Synthesis and Purification

The synthesis of this compound is a multi-step process commencing from the readily available D-mannitol. The synthetic strategy involves the formation of the anhydro and isopropylidene-protected core, followed by a regioselective acetylation at the C4 hydroxyl group.

Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (Precursor)

The precursor molecule is synthesized from D-mannitol through an acid-catalyzed cyclization to form 2,5-anhydro-D-glucitol, followed by protection of the 1,3-hydroxyl groups as an isopropylidene acetal.[1]

Experimental Protocol:

  • Acid-Catalyzed Cyclization of D-Mannitol: D-Mannitol is treated with a strong acid, such as hydrochloric acid, in an aqueous solution and heated to induce cyclization, yielding 2,5-anhydro-D-glucitol.[1]

  • Isopropylidenation: The crude 2,5-anhydro-D-glucitol is then reacted with anhydrous acetone in the presence of a catalyst, like perchloric acid, to form 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.[1]

  • Purification: The resulting product is purified using dry column vacuum chromatography to isolate the desired precursor.[1]

Selective 4-O-Acetylation

The key step in the synthesis of the title compound is the regioselective acetylation of the C4 hydroxyl group of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol. Due to the presence of another secondary hydroxyl group at C6, a method that favors acetylation at the C4 position is required. Organotin-mediated acylation is a well-established method for achieving such regioselectivity in carbohydrate chemistry.

Proposed Experimental Protocol (based on analogous reactions):

  • Formation of the Stannylene Acetal: 2,5-anhydro-1,3-O-isopropylidene-D-glucitol is reacted with dibutyltin oxide in an anhydrous solvent like methanol or toluene. This reaction forms a dibutylstannylene acetal intermediate, which enhances the nucleophilicity of one of the hydroxyl groups.

  • Regioselective Acetylation: Acetic anhydride or acetyl chloride is then added to the reaction mixture. The acetylation is expected to occur preferentially at the C4 position, which is often activated by the stannylene acetal.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography on silica gel to yield pure this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Protons on the glucitol backbone: 3.5 - 5.0 ppmAcetyl methyl protons: ~2.1 ppm (singlet)Isopropylidene methyl protons: ~1.3 and ~1.4 ppm (singlets)
Coupling Constants (J)Characteristic coupling patterns for the furanoid ring system.
¹³C NMR Chemical Shift (δ)Carbonyl carbon (acetyl): ~170 ppmGlucitol backbone carbons: 60 - 90 ppmIsopropylidene quaternary carbon: ~100 ppmAcetyl methyl carbon: ~21 ppmIsopropylidene methyl carbons: ~25 and ~27 ppm
Mass Spec. Molecular Ion Peak[M+H]⁺: m/z 247.123 (for C₁₁H₁₈O₆)
FragmentationLoss of the acetyl group (CH₃CO), loss of acetone from the isopropylidene group.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized carbohydrate derivative like this compound follows a logical experimental workflow.

structure_elucidation_workflow Start Synthesize Precursor: 2,5-anhydro-1,3-O-isopropylidene-D-glucitol Acetylation Selective 4-O-Acetylation Start->Acetylation Purification Purification (Column Chromatography) Acetylation->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis Structure_Confirmation Structure Confirmed NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structure confirmation.

Chemical Structure and Synthesis Pathway

The chemical structure of the target molecule and its synthetic origin from the precursor are visualized below.

synthesis_pathway cluster_precursor Precursor cluster_product Product Precursor 2,5-anhydro-1,3-O-isopropylidene-D-glucitol Product This compound Precursor->Product Ac₂O, Pyridine or 1. Bu₂SnO 2. Ac₂O

Caption: Synthetic route from the precursor to the final acetylated product.

Conclusion

The structure elucidation of this compound relies on a systematic approach involving controlled synthesis and rigorous spectroscopic analysis. While the synthesis of the precursor is established, the key to obtaining the target molecule is a regioselective acetylation reaction, for which organotin-mediated methods present a promising route. The confirmation of the final structure is dependent on obtaining and interpreting the NMR and mass spectrometry data, which would provide unequivocal evidence for the placement of the acetyl group at the C4 position. Further research to obtain and publish this spectroscopic data is essential for the chemical community. At present, there is no readily available information in the scientific literature regarding the biological activity or its involvement in any signaling pathways.

References

Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and accessible format for researchers in the field.

Introduction

This compound is a selectively protected derivative of 2,5-anhydro-D-glucitol. The presence of the isopropylidene and acetyl protecting groups allows for regioselective modifications at other positions of the molecule, making it a key intermediate in the synthesis of various biologically active compounds, including nucleoside analogues and other carbohydrate-based therapeutics. This guide outlines a two-step synthetic approach, commencing with the preparation of the precursor 2,5-anhydro-1,3-O-isopropylidene-D-glucitol from D-mannitol, followed by the selective acetylation of the C-4 hydroxyl group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

Step 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

This initial step involves the acid-catalyzed cyclization of D-mannitol to form 2,5-anhydro-D-glucitol, which is then directly converted to its 1,3-O-isopropylidene derivative in a one-pot reaction.

Step 2: Selective Acetylation of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

The subsequent step is the regioselective acetylation of the C-4 hydroxyl group of the diol precursor. This is achieved using a standard acetylating agent in the presence of a base, where the steric hindrance of the molecule directs the acetylation to the more accessible secondary hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

Materials:

  • D-mannitol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Perchloric acid (60%)

  • Barium carbonate (BaCO₃) or Amberlite IRA 400 (OH⁻ form) resin

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of D-mannitol (200 g) and 1 M sulfuric acid (400 mL) is heated at 120-130 °C for 6 hours.

  • The reaction mixture is cooled to room temperature and neutralized with barium carbonate or Amberlite IRA 400 (OH⁻ form) resin.

  • The mixture is filtered, and the filtrate is evaporated under reduced pressure to yield a syrupy residue of crude 2,5-anhydro-D-glucitol.

  • The crude product is thoroughly dried under vacuum at approximately 50 °C for 8 hours.

  • The dried residue is dissolved in dry acetone (1.9 L).

  • 60% Perchloric acid (2 mL) is added to the solution, and the mixture is stirred magnetically for 36 hours at room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by dry column vacuum chromatography to afford 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Step 2: Selective 4-O-Acetylation

Materials:

  • 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous copper sulfate solution (CuSO₄) (for pyridine removal)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol is dissolved in a mixture of dichloromethane and pyridine at 0 °C.

  • Acetic anhydride (1.1 equivalents) is added dropwise to the solution with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours, while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of copper sulfate (to remove pyridine).

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

ReagentMolar Mass ( g/mol )AmountMolesNotes
D-mannitol182.17200 g1.098Starting material
Sulfuric Acid (1 M)98.08400 mL0.400Catalyst for cyclization
Acetone58.081.9 L-Reagent and solvent
Perchloric Acid (60%)100.462 mL-Catalyst for acetalization
Product 204.22 50-54 g 0.245-0.264 Yield: 22-24%

Table 2: Reagents and Reaction Conditions for the Selective 4-O-Acetylation

ReagentMolar Mass ( g/mol )EquivalentsVolume/MassNotes
2,5-Anhydro-1,3-O-isopropylidene-D-glucitol204.221.0-Substrate
Acetic Anhydride102.091.1-Acetylating agent
Pyridine79.10--Solvent and base
Dichloromethane84.93--Solvent
Product 246.26 --Yield data to be determined experimentally

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol cluster_step2 Step 2: Selective 4-O-Acetylation start Start d_mannitol D-mannitol start->d_mannitol end_product This compound cyclization Acid-Catalyzed Cyclization (H₂SO₄, 120-130°C) d_mannitol->cyclization anhydro_glucitol Crude 2,5-Anhydro-D-glucitol cyclization->anhydro_glucitol neutralization Neutralization & Filtration anhydro_glucitol->neutralization drying Drying neutralization->drying acetalization Isopropylidenation (Acetone, HClO₄) drying->acetalization workup1 Workup & Purification acetalization->workup1 precursor 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol workup1->precursor acetylation Selective Acetylation (Ac₂O, Pyridine, 0°C to RT) precursor->acetylation workup2 Workup & Purification acetylation->workup2 workup2->end_product

Caption: Synthetic workflow for this compound.

Spectroscopic and Synthetic Profile of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, with CAS Number 70128-28-8 and molecular formula C₁₁H₁₈O₆, is a carbohydrate derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected diol and a single acetylated hydroxyl group, makes it a valuable chiral building block for the synthesis of various complex molecules, including nucleoside analogues and other biologically active compounds. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a plausible synthetic route, based on established chemical principles, to facilitate its use in research and development.

Physicochemical Properties

PropertyValue
CAS Number 70128-28-8
Molecular Formula C₁₁H₁₈O₆
Molecular Weight 246.26 g/mol
Appearance Expected to be a colorless oil or a white solid
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for this specific compound, the following tables present expected values based on the analysis of its chemical structure and data from analogous compounds. These values serve as a reference for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.90m-H-4
~4.50m-H-2
~4.20m-H-5
~4.05ddJ = 10.5, 5.0H-1a
~3.90ddJ = 10.5, 3.0H-1b
~3.80m-H-3
~3.70ddJ = 12.0, 3.0H-6a
~3.60ddJ = 12.0, 5.5H-6b
2.10s--OCOCH₃
1.50s--C(CH₃)₂
1.35s--C(CH₃)₂
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
170.5-C OCH₃
112.0-C (CH₃)₂
~85.0C-2
~83.0C-3
~80.0C-5
~75.0C-4
~68.0C-1
~64.0C-6
26.8-C(C H₃)₂
25.2-C(C H₃)₂
21.1-OCOC H₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2980-2850C-H stretch (alkane)
~1740C=O stretch (ester)
~1380, 1370C-H bend (gem-dimethyl of isopropylidene)
~1240C-O stretch (ester)
~1080C-O stretch (ether)
Mass Spectrometry (MS) Data
m/zInterpretation
247.1180[M+H]⁺ (Calculated for C₁₁H₁₉O₆⁺)
231.0863[M-CH₃]⁺
187.0965[M-CH₃COO]⁺
127.0754[M-C₆H₁₁O₄]⁺

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from commercially available 2,5-anhydro-D-glucitol.

Step 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (Precursor)

Materials:

  • 2,5-anhydro-D-glucitol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalyst)

  • Acetone (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2,5-anhydro-D-glucitol in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Step 2: Acetylation to this compound

Materials:

  • 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic anhydride

  • Pyridine (solvent and catalyst)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to afford the target compound, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2,5-Anhydro-D-glucitol step1 Isopropylidene Protection start->step1 precursor 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol step1->precursor step2 Acetylation precursor->step2 product This compound step2->product purification Flash Column Chromatography product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Synthetic and analytical workflow.

Disclaimer: The spectroscopic data presented in this document is representative and based on the chemical structure. The experimental protocols are suggested methods based on standard organic chemistry transformations. Researchers should always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Technical Guide: Physicochemical Properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a key biochemical reagent in glycobiology research.[1] Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes predicted values and general experimental protocols for the determination of its core physical properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties are confirmed, others are predicted and await experimental verification.

PropertyValueSource
CAS Number 70128-28-8[2][3]
Molecular Formula C11H18O6[2][3]
Molecular Weight 246.257 g/mol [2]
Physical State Yellow Syrup[4]
Boiling Point 338.7 ± 42.0 °CPredicted[5]
Density 1.26 ± 0.1 g/cm³Predicted[5]
Melting Point No data available[6]
Optical Rotation No data available
Solubility No data available[7]
Storage Temperature 4°C[3]

Experimental Protocols

Detailed experimental methodologies for determining key physical properties of organic compounds are outlined below. These are general procedures and may require optimization for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating oil bath within the Thiele tube. The apparatus is heated slowly and evenly.

    • Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point. A narrow melting point range (typically 0.5-2°C) is indicative of a pure compound.

Optical Rotation Measurement

As a chiral molecule, this compound is expected to be optically active. Its specific rotation can be determined using a polarimeter.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube), typically 1 decimeter (dm) in length

  • Sodium lamp (D-line, 589 nm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation: A precise mass of the compound is dissolved in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to achieve a specific concentration (c), typically expressed in g/100 mL.

  • Polarimeter Calibration: The polarimeter is calibrated with the pure solvent to set a zero point.

  • Sample Measurement: The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is then measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

    [α]DT = 100α / (l * c)

    where:

    • T is the temperature in degrees Celsius.

    • D indicates the sodium D-line wavelength.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters.

    • c is the concentration in g/100 mL.

    The specific rotation is a characteristic physical constant for a chiral compound under specified conditions of temperature, solvent, and wavelength.[8]

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for handling and reaction setup.

Apparatus:

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, methanol, chloroform, ethyl acetate, hexane)

Procedure:

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A small volume (e.g., 1 mL) of a solvent is added to each test tube.

  • Observation: The mixture is agitated using a vortex mixer. The degree of dissolution is observed and recorded. Solubility can be categorized as soluble, sparingly soluble, or insoluble. For quantitative analysis, progressively larger amounts of the solute can be added to a fixed volume of solvent until saturation is reached.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a synthesized or purified chemical compound.

G cluster_0 Compound Acquisition cluster_1 Physical State & Basic Properties cluster_2 Thermal Properties cluster_3 Optical Properties cluster_4 Solubility Profile cluster_5 Data Compilation Synthesis Synthesis & Purification Purity_Analysis Purity Analysis (NMR, HPLC, etc.) Synthesis->Purity_Analysis Visual_Inspection Visual Inspection (Color, Form) Purity_Analysis->Visual_Inspection Molecular_Weight Molecular Weight Determination (MS) Purity_Analysis->Molecular_Weight Optical_Rotation Specific Rotation Measurement Purity_Analysis->Optical_Rotation Solubility_Test Solubility Testing in Various Solvents Purity_Analysis->Solubility_Test MP Melting Point Determination Visual_Inspection->MP BP Boiling Point Determination Visual_Inspection->BP Final_Report Final Characterization Report Molecular_Weight->Final_Report MP->Final_Report BP->Final_Report Optical_Rotation->Final_Report Solubility_Test->Final_Report

References

The Elusive Role of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in Glycobiology: A Technical Overview of a Specialized Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate field of glycobiology, the synthesis of complex carbohydrates and their analogues is paramount for the development of novel therapeutics and research tools. Within the synthetic chemist's toolkit are numerous building blocks and intermediates, molecules crafted to facilitate the construction of larger, more complex structures. One such molecule, 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, is recognized as a specialized biochemical reagent. However, a comprehensive review of the scientific literature reveals its primary role as a synthetic intermediate rather than a biologically active agent with a defined role in cellular signaling or metabolic pathways.

This technical guide serves to consolidate the available information on this compound, addressing its chemical properties and probable applications for researchers, scientists, and drug development professionals. Due to the sparse specific data on its direct biological functions, this document will focus on its nature as a synthetic precursor, drawing context from the broader class of 2,5-anhydro-D-glucitol derivatives.

Chemical Identity and Properties

This compound is a structurally defined carbohydrate derivative. Its key features include a 2,5-anhydro-D-glucitol core, which is a bicyclic furanoid ring system. The hydroxyl groups at the 1 and 3 positions are protected by an isopropylidene group, a common strategy in carbohydrate chemistry to prevent unwanted reactions at these sites. Furthermore, the hydroxyl group at the 4-position is protected by an acetyl group. This leaves the C6 hydroxyl group as the primary site for further chemical modification.

PropertyValueSource
CAS Number 70128-28-8[1]
Molecular Formula C₁₁H₁₈O₆[1]
Grade Highly Purified[1]
Storage Temperature 4°C[1]

The Putative Role as a Synthetic Intermediate

The specific arrangement of protecting groups on the this compound scaffold strongly suggests its utility in multi-step organic synthesis. The isopropylidene and acetyl groups serve as temporary masks for reactive hydroxyl groups, allowing for selective chemical transformations at other positions of the molecule.

Derivatives of the core 2,5-anhydro-D-glucitol structure are known to be intermediates in the synthesis of various biologically active molecules. For instance, 2,5-anhydro-D-glucitol itself is an intermediate for the production of its phosphate derivatives.[3] Furthermore, related anhydro-sugar derivatives are pivotal in synthesizing analogues of naturally occurring glycosidase inhibitors.[2]

Potential Synthetic Workflow

The logical workflow for utilizing this compound in a synthetic pathway would involve a series of protection and deprotection steps to achieve a desired target molecule. A generalized workflow is depicted below.

G Generalized Synthetic Workflow A This compound B Modification at C6-OH (e.g., oxidation, etherification, esterification) A->B C Selective Deprotection of 4-O-Acetyl Group B->C D Modification at C4-OH C->D E Deprotection of 1,3-O-Isopropylidene Group D->E F Target Molecule (e.g., glycosidase inhibitor, oligosaccharide fragment) E->F

Caption: Generalized synthetic pathway using the subject molecule.

Broader Context: 2,5-Anhydro-D-glucitol Derivatives in Glycobiology

While specific data on the title compound is lacking, the broader family of 2,5-anhydro-D-glucitol and its derivatives has documented biological relevance. Some derivatives have been investigated for their ability to modulate lymphocyte activation. Research has also explored the synthesis of polyhydroxylated pyrrolidine derivatives from carbohydrate precursors, which have shown dual activity as glycosidase inhibitors.[4] These studies underscore the potential of carbohydrate-based scaffolds in drug discovery.

Conclusion

This compound is a well-defined chemical entity available as a research reagent.[5][6] Based on its chemical structure featuring a strategic arrangement of protecting groups, its primary role in glycobiology is almost certainly that of a synthetic intermediate. It is a building block designed for the controlled, stepwise synthesis of more complex carbohydrate-containing molecules. The lack of published data on its direct biological activity or its use in specific, detailed synthetic protocols suggests it is a highly specialized reagent, potentially used in proprietary drug discovery programs or for the synthesis of niche research compounds.

Future research and publications may yet elucidate specific applications and biological contexts for this molecule. Until then, it remains a tool for the synthetic chemist, its potential locked within its carefully protected functional groups, awaiting deployment in the assembly of the next generation of glycobiology research tools and therapeutics.

References

The Strategic Utility of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a Chiral Precursor in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – In the intricate landscape of pharmaceutical and natural product synthesis, the strategic deployment of chiral building blocks is paramount for achieving stereochemical control. This technical guide delves into the synthesis, properties, and versatile applications of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a valuable chiral synthon derived from D-glucose. This document serves as a comprehensive resource for researchers, chemists, and professionals in drug development, providing detailed experimental protocols and highlighting its potential in constructing complex molecular architectures.

Core Properties and Synthesis

This compound is a stable, crystalline solid that serves as a key intermediate in glycobiology and stereoselective synthesis.[1][2] Its rigid bicyclic structure, conferred by the anhydro bridge and the isopropylidene protecting group, provides a well-defined stereochemical framework, making it an excellent starting material for the synthesis of a variety of chiral molecules.

The synthesis of this chiral building block originates from D-glucose, an abundant and inexpensive natural product. The synthetic pathway involves a series of protecting group manipulations and cyclization reactions to yield the desired 2,5-anhydro-D-glucitol core. The final acetylation step at the C-4 hydroxyl group furnishes the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 70128-28-8
Molecular Formula C₁₁H₁₈O₆
Molecular Weight 246.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Experimental Protocols

A generalized experimental protocol for the preparation of this compound from a suitable precursor is outlined below.

Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol (Precursor)

A detailed procedure for the synthesis of the precursor can be found in the literature, often starting from D-mannitol or D-glucitol involving steps like isopropylidene protection and subsequent cyclization.

Acetylation of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

Materials:

  • 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (1.0 eq) in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Table 2: Representative Reaction Parameters and Yields

ReactantMolar RatioSolventReaction Time (h)Typical Yield (%)
2,5-Anhydro-1,3-O-isopropylidene-D-glucitol1.0Pyridine/DCM1885-95
Acetic Anhydride1.2

Note: Yields are dependent on the purity of the starting material and reaction conditions.

Applications as a Chiral Building Block

The strategic placement of functional groups and the inherent chirality of this compound make it a versatile precursor for the synthesis of various complex molecules, including:

  • Carbohydrate-based Therapeutics: As a modified sugar, it can be incorporated into nucleoside analogues and other carbohydrate-based drugs with potential antiviral or anticancer activities.

  • Natural Product Synthesis: The chiral scaffold can be elaborated to construct key fragments of complex natural products.

  • Chiral Ligands: Derivatization of the hydroxyl groups can lead to the synthesis of novel chiral ligands for asymmetric catalysis.

The general workflow for utilizing this chiral building block in a synthetic campaign is depicted below.

G start This compound deprotection Selective Deprotection (e.g., Hydrolysis of Acetate) start->deprotection functionalization Functional Group Interconversion deprotection->functionalization coupling Coupling with Another Synthon functionalization->coupling elaboration Further Elaboration and Cyclization coupling->elaboration target Target Molecule (e.g., Drug Candidate) elaboration->target

Caption: Synthetic workflow utilizing the chiral building block.

Conclusion

This compound represents a valuable and underutilized chiral building block for the synthesis of complex, high-value molecules. Its derivation from D-glucose, coupled with its conformational rigidity and multiple functionalization points, provides a robust platform for the development of novel therapeutics and other advanced materials. This guide provides a foundational understanding and practical protocols to encourage its broader application in the scientific community. Further research into the diverse reactivity of this synthon is anticipated to unlock new avenues in stereoselective synthesis and drug discovery.

References

Technical Guide: Safety and Handling of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified personnel trained in laboratory procedures and does not constitute a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and standard laboratory practices.

This guide provides an in-depth overview of the safety and handling protocols for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a biochemical reagent utilized in glycobiology research.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 70128-28-8[1][2]
Molecular Formula C₁₁H₁₈O₆[1][2]
Molecular Weight 246.257 g/mol [1]
Exact Mass 246.11000 u[1]
Appearance Data not available
Solubility Data not available
Grade Highly Purified[2]

Safety and Handling

Adherence to proper safety and handling procedures is crucial when working with this compound. The following guidelines are based on available supplier information.

Handling Precautions
  • Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage Conditions
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

  • Storage Temperature: Recommended storage at 4°C.[2] Shipped at room temperature.[2]

Hazard Identification and First Aid

HazardPrecaution / First Aid
Eye Contact Avoid contact with eyes.[1] If contact occurs, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
Skin Contact Avoid contact with skin.[1] If contact occurs, wash off with soap and plenty of water.
Inhalation Avoid formation of dust and aerosols.[1] If inhaled, move the person into fresh air. If not breathing, give artificial respiration.
Ingestion Do not ingest. If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. The following represents a generalized, plausible methodology based on standard organic chemistry techniques for similar carbohydrate derivatives.

Generalized Synthesis via Acetylation

This protocol outlines a potential method for the acetylation of the precursor, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

  • Dissolution: Dissolve the starting material, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol, in a suitable aprotic solvent such as dichloromethane or pyridine.

  • Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be used if pyridine is not the solvent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified using standard chromatographic techniques.

  • Chromatography: Purify the crude this compound by flash column chromatography on silica gel.

  • Eluent System: A suitable eluent system would likely be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analysis

The identity and purity of the final compound can be confirmed by various analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product, with visualization under a UV lamp if the compound is UV-active or by staining with a suitable agent like potassium permanganate.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows.

G cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures ReviewSOPs Review Standard Operating Procedures ConsultSDS Consult Safety Data Sheet (if available) ReviewSOPs->ConsultSDS IdentifyHazards Identify Potential Hazards (Inhalation, Contact) ConsultSDS->IdentifyHazards Gloves Wear Chemical Resistant Gloves IdentifyHazards->Gloves Goggles Wear Safety Goggles IdentifyHazards->Goggles LabCoat Wear Laboratory Coat IdentifyHazards->LabCoat Ventilation Use in a Well-Ventilated Area / Fume Hood Gloves->Ventilation Goggles->Ventilation LabCoat->Ventilation AvoidInhalation Avoid Inhaling Dust/Aerosols Ventilation->AvoidInhalation AvoidContact Avoid Skin and Eye Contact AvoidInhalation->AvoidContact Storage Store in a Cool, Dry, Well-Ventilated Area AvoidContact->Storage Spill Contain and Clean Spills Appropriately Exposure Follow First Aid for Exposure Fire Use Appropriate Fire Extinguisher

Caption: General Laboratory Safety Workflow for Handling Chemical Reagents.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis cluster_analysis Characterization Start 2,5-anhydro-1,3-O-isopropylidene-D-glucitol Reagents Acetic Anhydride, Solvent (e.g., Pyridine) Reaction Stir at Room Temperature Start->Reaction Reagents->Reaction Quench Quench with Water/Bicarbonate Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Analysis Analyze Fractions by TLC Chromatography->Analysis Combine Combine Pure Fractions Analysis->Combine FinalProduct This compound Combine->FinalProduct NMR NMR Spectroscopy FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS

Caption: Generalized Workflow for Synthesis and Purification.

References

Methodological & Application

Application Notes and Protocols for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a selectively protected carbohydrate derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry and glycobiology research.[1] Its unique structural features, including the anhydro bridge, the isopropylidene protection at the 1 and 3 positions, and the acetyl group at the 4-position, make it a versatile building block for the synthesis of more complex molecules, such as modified nucleoside analogs with potential antiviral or anticancer activities. This document provides detailed protocols for the synthesis of its precursor and outlines potential applications, including its use as a starting material for the synthesis of enzyme inhibitors and probes for studying biological pathways.

Physicochemical Data

PropertyValueReference
CAS Number 70128-28-8[2]
Molecular Formula C₁₁H₁₈O₆[2]
Molecular Weight 246.26 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethanol, and other polar organic solvents.N/A
Storage Store at 4°C for long-term stability.[2]

Synthesis Protocol

The synthesis of this compound is a two-step process starting from D-mannitol. The first step involves the formation of the precursor, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol, followed by selective acetylation at the 4-position.

Step 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

This protocol is adapted from a known procedure for the synthesis of the precursor.

Materials:

  • D-mannitol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

  • Silica gel for column chromatography

Procedure:

  • Acid-catalyzed cyclization of D-mannitol: In a round-bottom flask, dissolve D-mannitol in water and add a catalytic amount of concentrated sulfuric acid. Heat the mixture under reflux for several hours to induce intramolecular cyclization to form 2,5-anhydro-D-glucitol.

  • Isopropylidenation: After cooling the reaction mixture, neutralize the acid with sodium bicarbonate. Evaporate the water under reduced pressure. To the crude 2,5-anhydro-D-glucitol, add a large excess of acetone and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the acid catalyst with sodium bicarbonate and filter the mixture. Evaporate the acetone. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Expected Yield: Approximately 30-40% from D-mannitol.

Step 2: Selective 4-O-Acetylation

This is a general procedure for selective acetylation of a secondary alcohol in the presence of other hydroxyl groups.

Materials:

  • 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a mixture of pyridine and dichloromethane in a round-bottom flask.

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Characterization Data:

AnalysisExpected Results
¹H NMR (CDCl₃) Peaks corresponding to the isopropylidene group (singlets around δ 1.3-1.5 ppm), the acetyl group (singlet around δ 2.1 ppm), and the sugar backbone protons.
¹³C NMR (CDCl₃) Signals for the isopropylidene carbons, the acetyl carbonyl and methyl carbons, and the six carbons of the anhydroglucitol core.
Mass Spectrometry A molecular ion peak corresponding to the expected molecular weight.

Applications and Experimental Protocols

While specific biological activities of this compound are not extensively documented in publicly available literature, its structure suggests several potential applications in drug discovery and glycobiology. As a protected sugar derivative, it can serve as a key intermediate for synthesizing more complex molecules.

Application 1: Synthesis of Glycosidase Inhibitors

The anhydro-sugar scaffold can mimic the transition state of glycosidase-catalyzed reactions. Modification of the free hydroxyl group at the 6-position can lead to the development of potent and selective glycosidase inhibitors, which are of interest for the treatment of diabetes, viral infections, and cancer.

Experimental Workflow for Synthesis of a Glycosidase Inhibitor Candidate:

G A 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol B Deprotection of 6-O-Trityl group (if present) or direct modification A->B  Step 1   C Modification of 6-OH (e.g., Azide, Amine, etc.) B->C  Step 2   D Deacetylation at 4-OH C->D  Step 3   E Further functionalization D->E  Step 4   F Glycosidase Inhibitor Candidate E->F  Final Product  

Caption: Synthetic workflow for a potential glycosidase inhibitor.

Protocol: Deacetylation to expose the 4-hydroxyl group

A common subsequent reaction would be the removal of the acetyl group to allow for further chemical modification at this position.

Materials:

  • This compound

  • Sodium methoxide (catalytic amount)

  • Methanol (anhydrous)

  • Amberlite IR120 H⁺ resin

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the acetylated compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction by adding Amberlite IR120 H⁺ resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Evaporate the solvent under reduced pressure to obtain the deacetylated product.

Application 2: Development of Probes for Metabolic Labeling

Acetylated monosaccharides are often used as metabolic probes to study glycan biosynthesis in living cells. The acetyl groups enhance cell permeability, and once inside the cell, they are removed by cellular esterases. This compound could be further modified, for example, by introducing a reporter tag (e.g., a fluorophore or a biotin moiety) at the 6-position, to create a probe for studying specific cellular processes.

Logical Relationship for Probe Development:

G cluster_0 Chemical Synthesis cluster_1 Biological Application A 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol B Modification at 6-OH with a reporter tag A->B C Cell-permeable Probe B->C D Incubation with cells C->D E Cellular uptake and intracellular deacetylation D->E F Incorporation into biomolecules or pathways E->F G Detection and Analysis F->G

Caption: Development and application of a metabolic probe.

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical used.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions. The user assumes all responsibility for the safe handling and use of the materials and methods described.

References

Application Notes and Protocols: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol being directly employed in glycosylation reactions. The following application notes and protocols are based on the general principles of carbohydrate chemistry and its potential application as a glycosyl acceptor, inferred from its chemical structure. The provided protocols are hypothetical and should be adapted and optimized based on experimental results.

Introduction

This compound is a protected derivative of 2,5-anhydro-D-glucitol. The 2,5-anhydro scaffold represents a conformationally constrained furanoid ring system. Such rigid structures are valuable in medicinal chemistry and glycobiology for the synthesis of enzyme inhibitors and carbohydrate-based therapeutics. The protecting groups (acetyl and isopropylidene) on this molecule serve to mask specific hydroxyl groups, allowing for regioselective reactions on the remaining unprotected hydroxyls. While direct applications in glycosylation are not documented, its structure suggests a primary role as a glycosyl acceptor at the C-6 position.

Potential Application as a Glycosyl Acceptor

The key structural feature of this compound relevant to glycosylation is the presence of a primary hydroxyl group at the C-6 position, assuming the acetyl group at C-4 is stable under the reaction conditions or is strategically removed. If the acetyl group is labile, both C-4 and C-6 hydroxyls could potentially act as nucleophiles. However, the primary C-6 hydroxyl is generally more reactive than the secondary C-4 hydroxyl, which would favor regioselective glycosylation at the C-6 position.

This molecule could be valuable for the synthesis of disaccharides or other glycoconjugates where a 2,5-anhydro-D-glucitol moiety is desired for its conformational rigidity or biological activity.

Hypothetical Experimental Protocol: Glycosylation of this compound

This protocol describes a general procedure for the glycosylation of the title compound (as a glycosyl acceptor) with a generic glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

Materials:

  • This compound (Glycosyl Acceptor)

  • Activated Glycosyl Donor (e.g., Acetobromo-α-D-glucose)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4 Å), activated

  • Silver trifluoromethanesulfonate (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter

  • Triethylamine (for quenching)

  • Methanol (for quenching)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Reactants:

    • Dry this compound under high vacuum for several hours before use.

    • Prepare a solution of the glycosyl acceptor (1.2 equivalents) and the activated glycosyl donor (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add freshly activated 4 Å molecular sieves to the reaction mixture and stir for 30 minutes at room temperature.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C, depending on the reactivity of the donor and acceptor).

    • Dissolve the promoter (e.g., AgOTf, 1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or methanol.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the molecular sieves and any solid byproducts.

    • Wash the celite pad with DCM and combine the filtrates.

    • Wash the combined organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired glycosylated product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Data Presentation

As no experimental data for glycosylation reactions involving this compound could be found, a table of quantitative data cannot be provided. For a hypothetical reaction, the following parameters would be tabulated:

Glycosyl DonorPromoterSolventTemperature (°C)Time (h)Yield (%)α:β Ratio
Example DonorExample PromoterExample SolventExample Temp.Example TimeN/AN/A

Visualization of a Hypothetical Glycosylation Workflow

The following diagram illustrates the general workflow for the proposed glycosylation reaction.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acceptor Glycosyl Acceptor (this compound) Mix Mixing and Stirring Acceptor->Mix Donor Activated Glycosyl Donor Donor->Mix Solvent Anhydrous DCM + 4Å Molecular Sieves Solvent->Mix Cool Cooling (-78°C to 0°C) Mix->Cool Promoter Promoter Addition (e.g., AgOTf) Cool->Promoter Monitor TLC Monitoring Promoter->Monitor Quench Quenching Monitor->Quench Filter Filtration Quench->Filter Wash Aqueous Wash Filter->Wash Dry Drying and Concentration Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Glycoside Purify->Product

Caption: General workflow for a hypothetical glycosylation reaction.

Signaling Pathways

As this molecule is a synthetic building block, there are no known direct signaling pathways in which it is involved. Its potential biological activity would be conferred upon its incorporation into a larger bioactive molecule.

Conclusion

This compound holds potential as a specialized building block in carbohydrate synthesis, particularly as a glycosyl acceptor to introduce a rigid 2,5-anhydro-D-glucitol moiety into target molecules. The lack of specific literature precedents for its use in glycosylation reactions suggests that this is an underexplored area of research. The provided hypothetical protocol and workflow offer a starting point for researchers interested in exploring the utility of this compound in the synthesis of novel glycoconjugates. All experimental work should be approached with careful planning and optimization of reaction conditions.

Application Notes and Protocols: Synthesis of Glycosidase Inhibitors from 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a potential glycosidase inhibitor, 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), starting from 4-O-acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. Additionally, it includes protocols for the biological evaluation of the synthesized compound as an α-glucosidase inhibitor.

Introduction

Glycosidase inhibitors are a class of compounds that interfere with the action of glycosidase enzymes, which are involved in the breakdown of carbohydrates. These inhibitors have significant therapeutic potential, particularly in the management of type 2 diabetes and other metabolic disorders. Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are a prominent class of glycosidase inhibitors. This application note details a synthetic pathway to produce the iminosugar 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) from a readily available protected anhydro-D-glucitol derivative.

Synthetic Pathway Overview

The synthesis of 2,5-dideoxy-2,5-imino-D-glucitol from this compound is a multi-step process that involves initial deprotection, followed by selective functionalization to introduce a nitrogen-containing group, and subsequent cyclization to form the pyrrolidine ring of the iminosugar.

G start 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol step1 Step 1: Deprotection start->step1 intermediate1 2,5-Anhydro-D-glucitol step1->intermediate1 step2 Step 2: Selective Tosylation intermediate1->step2 intermediate2 1,6-di-O-Tosyl-2,5-anhydro-D-glucitol step2->intermediate2 step3 Step 3: Azidation intermediate2->step3 intermediate3 5-Azido-5-deoxy-1,6-di-O-tosyl- 2,5-anhydro-L-iditol step3->intermediate3 step4 Step 4: Reduction and Cyclization intermediate3->step4 final_product 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) step4->final_product

Caption: Synthetic workflow for 2,5-dideoxy-2,5-imino-D-glucitol.

Experimental Protocols

Part 1: Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

Step 1: Deprotection of this compound

This step involves the removal of the acetyl and isopropylidene protecting groups to yield 2,5-anhydro-D-glucitol.

  • Materials:

    • This compound

    • 1 M Aqueous Hydrochloric Acid (HCl)

    • Methanol (MeOH)

    • Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Protocol:

    • Dissolve this compound in methanol.

    • Add 1 M aqueous HCl and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify the crude product by silica gel column chromatography to obtain pure 2,5-anhydro-D-glucitol.

Step 2: Selective Tosylation of 2,5-Anhydro-D-glucitol

This step selectively protects the primary hydroxyl groups at C-1 and C-6 with a tosyl group.

  • Materials:

    • 2,5-Anhydro-D-glucitol

    • Pyridine

    • Tosyl Chloride (TsCl)

    • Dichloromethane (DCM)

    • Ice bath

  • Protocol:

    • Dissolve 2,5-anhydro-D-glucitol in pyridine and cool the solution in an ice bath.

    • Add tosyl chloride portion-wise with stirring, maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding ice-water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography to yield 1,6-di-O-tosyl-2,5-anhydro-D-glucitol.

Step 3: Azidation of 1,6-di-O-Tosyl-2,5-anhydro-D-glucitol

This step introduces an azide group at the C-5 position with inversion of stereochemistry.

  • Materials:

    • 1,6-di-O-Tosyl-2,5-anhydro-D-glucitol

    • Sodium Azide (NaN₃)

    • Dimethylformamide (DMF)

  • Protocol:

    • Dissolve the di-tosylated compound in DMF.

    • Add sodium azide and heat the mixture with stirring. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to give the crude azide derivative.

    • Purify by column chromatography.

Step 4: Reduction and Cyclization to 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

This final step involves the reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the iminosugar.[1]

  • Materials:

    • 5-Azido-5-deoxy-1,6-di-O-tosyl-2,5-anhydro-L-iditol

    • Palladium on Carbon (10% Pd/C)

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrogen (H₂) gas supply (e.g., Parr apparatus)

  • Protocol:

    • Dissolve the azide derivative in a mixture of methanol and water.

    • Add 10% Pd/C catalyst to the solution.

    • Place the reaction mixture in a Parr apparatus and subject it to a hydrogen atmosphere (e.g., 4 bar) for 24 hours.[1]

    • After the reaction is complete, carefully filter the mixture through celite to remove the catalyst.

    • Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol (DGDP).[1]

Part 2: α-Glucosidase Inhibition Assay

This protocol is adapted from general guidelines for digestive enzyme inhibition assays and is designed for a 96-well plate format.

  • Materials and Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

    • Synthesized 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) (test compound)

    • Acarbose (positive control inhibitor)

    • 100 mM Sodium phosphate buffer (pH 6.8)

    • 0.1 M Sodium carbonate (Na₂CO₃) (stop solution)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Microplate reader

  • Preparation of Solutions:

    • Enzyme Solution: Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Inhibitor Solutions: Prepare a stock solution of DGDP in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. Acarbose solutions should be prepared similarly.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the test compound (DGDP) or positive control (Acarbose) at various concentrations. For the negative control, add buffer with DMSO.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Gently mix and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 Where:

    • Abs_sample: Absorbance of the well with the inhibitor.

    • Abs_control: Absorbance of the well without the inhibitor (negative control).

    • Abs_blank: Absorbance of the well without the enzyme.

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

StepProductStarting MaterialYield (%)
12,5-Anhydro-D-glucitolThis compound85
21,6-di-O-Tosyl-2,5-anhydro-D-glucitol2,5-Anhydro-D-glucitol70
35-Azido-5-deoxy-1,6-di-O-tosyl-2,5-anhydro-L-iditol1,6-di-O-Tosyl-2,5-anhydro-D-glucitol75
42,5-Dideoxy-2,5-imino-D-glucitol (DGDP)5-Azido-5-deoxy-1,6-di-O-tosyl-2,5-anhydro-L-iditol90
Overall 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) This compound 42.5

Table 2: Hypothetical Inhibition of α-Glucosidase by DGDP and Acarbose (Positive Control)

CompoundConcentration (µM)% InhibitionIC50 (µM)
DGDP1015.2
5048.551.5
10075.8
25092.1
Acarbose10020.3
50045.1550.2
100068.9
200085.4

Visualization of Mechanism

The synthesized iminosugar, DGDP, is expected to act as a competitive inhibitor of α-glucosidase. It mimics the structure of the natural carbohydrate substrate and binds to the active site of the enzyme, thereby preventing the breakdown of dietary carbohydrates.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme α-Glucosidase (Active Site) Product Monosaccharides (Glucose + Fructose) Enzyme->Product Hydrolysis Substrate Disaccharide (e.g., Sucrose) Substrate->Enzyme Inhibitor DGDP (Iminosugar) BlockedEnzyme α-Glucosidase (Blocked Active Site) Inhibitor->BlockedEnzyme NoReaction No Hydrolysis BlockedEnzyme->NoReaction

Caption: Mechanism of α-glucosidase inhibition by DGDP.

References

Application Notes and Protocols for the NMR Analysis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a selectively protected carbohydrate derivative that serves as a versatile building block in synthetic carbohydrate chemistry and drug development. Its unique structural features, including the anhydro bridge and the isopropylidene and acetyl protecting groups, allow for regioselective modifications, making it a valuable precursor for the synthesis of complex carbohydrate-based molecules and potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of carbohydrate derivatives. This application note provides detailed protocols for a common reaction of this compound – a deacetylation reaction – and the subsequent NMR analysis of the resulting product. The presented data and workflows are intended to guide researchers in monitoring reaction progress, identifying products, and characterizing their chemical structures.

Reaction Scheme: Deacetylation

A common and straightforward reaction involving this compound is the removal of the acetyl protecting group to yield 2,5-anhydro-1,3-O-isopropylidene-D-glucitol. This is typically achieved through a Zemplén deacetylation, a mild and efficient method using a catalytic amount of sodium methoxide in methanol.

Deacetylation_Reaction Start This compound Product 2,5-anhydro-1,3-O-isopropylidene-D-glucitol Start->Product Zemplén Deacetylation Reagents NaOMe (cat.) MeOH

Caption: Deacetylation of the starting material.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the removal of the acetyl group from the C-4 position.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt. % in methanol or freshly prepared from sodium metal and anhydrous methanol)

  • Dowex® 50WX8 hydrogen form resin (or other acidic resin)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Appropriate solvent system for TLC (e.g., Ethyl Acetate/Hexane mixture)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material.

  • Once the reaction is complete (typically within 1-2 hours), neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral (check with pH paper).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: NMR Sample Preparation

Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium Oxide, D₂O)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Dissolve approximately 5-10 mg of the sample (starting material or product) in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. Gentle vortexing can be applied if needed.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and label it appropriately.

  • The sample is now ready for NMR analysis.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and the deacetylation product. Note that exact chemical shifts can vary depending on the solvent, concentration, and instrument. The data for the starting material is estimated based on typical values for similar acetylated carbohydrate structures, and the data for the product is based on related 2,5-anhydro-D-glucitol derivatives.

Table 1: ¹H NMR Data

CompoundProtonMultiplicityCoupling Constant (J, Hz)Chemical Shift (δ, ppm)
This compound (in CDCl₃)H-1a, H-1bm-~4.0 - 4.2
H-2m-~4.3 - 4.5
H-3m-~4.6 - 4.8
H-4m-~5.0 - 5.2
H-5m-~4.1 - 4.3
H-6a, H-6bm-~3.7 - 3.9
CH₃ (Ac)s-~2.1
CH₃ (iso)s-~1.4, ~1.5
2,5-anhydro-1,3-O-isopropylidene-D-glucitol (in CDCl₃)H-1a, H-1bm-~3.9 - 4.1
H-2m-~4.2 - 4.4
H-3m-~4.4 - 4.6
H-4m-~4.0 - 4.2
H-5m-~4.0 - 4.2
H-6a, H-6bm-~3.6 - 3.8
CH₃ (iso)s-~1.3, ~1.4

Table 2: ¹³C NMR Data

CompoundCarbonChemical Shift (δ, ppm)
This compound (in CDCl₃)C-1~70 - 72
C-2~80 - 82
C-3~78 - 80
C-4~75 - 77
C-5~82 - 84
C-6~62 - 64
C=O (Ac)~170
CH₃ (Ac)~21
C (iso)~112
CH₃ (iso)~25, ~27
2,5-anhydro-1,3-O-isopropylidene-D-glucitol (in CDCl₃)C-1~71 - 73
C-2~81 - 83
C-3~79 - 81
C-4~72 - 74
C-5~83 - 85
C-6~63 - 65
C (iso)~111
CH₃ (iso)~26, ~28

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the deacetylation reaction to the final NMR analysis.

Experimental_Workflow cluster_reaction Deacetylation Reaction cluster_analysis NMR Analysis Start Dissolve Starting Material in Anhydrous MeOH Add_Reagent Add Catalytic NaOMe at 0°C Start->Add_Reagent Monitor Monitor by TLC Add_Reagent->Monitor Workup Neutralize with Resin, Filter, and Concentrate Monitor->Workup Prep_Sample Prepare NMR Sample in Deuterated Solvent Workup->Prep_Sample Purified Product Acquire_Spectra Acquire 1H and 13C NMR Spectra Prep_Sample->Acquire_Spectra Analyze_Data Process and Analyze Spectral Data Acquire_Spectra->Analyze_Data

Caption: Workflow for reaction and NMR analysis.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, catalyst, solvent, and products in the deacetylation reaction.

Logical_Relationship SM Starting Material (Acetylated Glucitol) Product Product (Deacetylated Glucitol) SM->Product is converted to Byproduct Methyl Acetate (Byproduct) Product->Byproduct formed with Catalyst NaOMe (Catalyst) Catalyst->SM acts on Solvent Methanol (Solvent) Solvent->SM dissolves

Caption: Relationship of reaction components.

Application Note: Chromatographic Purification of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol and its derivatives are important intermediates in glycobiology research and the synthesis of carbohydrate-based therapeutics.[1] The presence of both acetyl and isopropylidene protecting groups significantly reduces the polarity of the parent D-glucitol molecule, making it amenable to purification by normal-phase chromatography.[2][3] This application note provides a detailed protocol for the purification of these derivatives from a crude reaction mixture using silica gel flash column chromatography.

The purification strategy relies on the differential adsorption of the target compound and potential impurities onto a polar stationary phase (silica gel). Less polar compounds, such as the desired product, will travel through the column more quickly with a non-polar mobile phase, while more polar impurities, such as incompletely protected starting materials or byproducts with free hydroxyl groups, will be retained longer.[2][4]

Experimental Overview

The overall workflow for the purification process is depicted below. It begins with an initial analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC) to determine the optimal mobile phase for separation. This is followed by preparative flash column chromatography to isolate the target compound. Finally, the purity of the collected fractions is assessed, and the solvent is removed to yield the purified product.

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC_Analysis 1. TLC Analysis of Crude Mixture Solvent_System_Opt 2. Optimize Solvent System (e.g., Hexane/Ethyl Acetate) TLC_Analysis->Solvent_System_Opt Iterative Testing Column_Prep 3. Pack Silica Gel Column Solvent_System_Opt->Column_Prep Optimized Conditions Sample_Load 4. Load Crude Sample Column_Prep->Sample_Load Elution 5. Elute with Optimized Solvent System Sample_Load->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_TLC 7. Analyze Fractions by TLC Fraction_Collection->Fraction_TLC Pooling 8. Pool Pure Fractions Fraction_TLC->Pooling Solvent_Removal 9. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product 10. Purified Product Solvent_Removal->Final_Product

Figure 1: Workflow for Chromatographic Purification.

Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

This protocol is used to determine the optimal solvent system for separating the target compound from impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Hexane and Ethyl Acetate (EtOAc) of varying ratios (e.g., 9:1, 8:2, 7:3)

  • Visualization reagent: A solution of potassium permanganate (KMnO₄) or p-anisaldehyde stain.

  • Heat gun

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.[5]

  • Prepare a developing chamber with a small amount of the chosen mobile phase (e.g., 8:2 Hexane:EtOAc). Ensure the chamber is saturated with the solvent vapors.[5]

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend near the top of the plate.

  • Remove the plate and immediately mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots by dipping the plate in the visualization reagent followed by gentle heating with a heat gun until colored spots appear.[5]

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • The ideal solvent system will provide good separation between the spots, with the target compound having an Rf value between 0.3 and 0.5.

2. Flash Column Chromatography

This protocol describes the purification of the crude product on a larger scale using a silica gel column.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 40-63 µm)

  • Optimized mobile phase (from TLC analysis)

  • Sand

  • Crude sample

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Equilibrate the column by running the mobile phase through it until the packed bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase to the top of the column.

    • Apply gentle pressure (e.g., using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in separate tubes. The volume of each fraction will depend on the column size.

    • Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing as described in the TLC protocol.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Data Presentation

The following tables provide representative data for a typical purification of a this compound derivative.

Table 1: TLC Method Development Data

Mobile Phase (Hexane:EtOAc)Rf of Target CompoundRf of Main Impurity (e.g., starting material)Separation (ΔRf)Comments
9:10.650.580.07Poor separation
8:20.450.200.25Good separation
7:30.300.100.20Good separation, but slower elution

Table 2: Flash Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (40-63 µm)
Column Dimensions40 mm x 200 mm
Mobile Phase8:2 Hexane:Ethyl Acetate
Crude Sample Loaded5.0 g
Fractions Containing Pure Product12 - 20
Mass of Purified Product3.8 g
Yield76%
Purity (by ¹H NMR)>98%

Logical Relationships in Chromatography

The separation of compounds in normal-phase chromatography is governed by their polarity. The following diagram illustrates the relationship between compound polarity, interaction with the stationary phase, and elution order.

G cluster_0 Compound Properties cluster_1 Chromatographic Behavior cluster_2 Elution Profile High_Polarity High Polarity (e.g., free -OH groups) Strong_Interaction Strong Interaction with Polar Silica Gel High_Polarity->Strong_Interaction Low_Polarity Low Polarity (e.g., Protected Compound) Weak_Interaction Weak Interaction with Polar Silica Gel Low_Polarity->Weak_Interaction Slow_Elution Slow Elution (High Retention Time) Strong_Interaction->Slow_Elution Fast_Elution Fast Elution (Low Retention Time) Weak_Interaction->Fast_Elution

Figure 2: Polarity and Elution in Normal-Phase Chromatography.

References

Application Notes and Protocols: Deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex carbohydrate-based drug candidates and biologically active molecules, the use of protecting groups is a fundamental strategy to mask reactive functional groups. The isopropylidene group, or acetonide, is a commonly employed protecting group for 1,2- and 1,3-diols due to its ease of installation and general stability under basic and nucleophilic conditions. However, the efficient and selective removal of the isopropylidene group is a critical step to unveil the desired functionalized polyol.

This application note provides a detailed protocol for the deprotection of the isopropylidene group in 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol to yield 4-O-Acetyl-2,5-anhydro-D-glucitol. The described method utilizes acid-catalyzed hydrolysis, a standard and effective procedure for acetal cleavage.[1]

Principle of the Reaction

The deprotection of the isopropylidene group is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the acetal oxygen atoms, followed by the cleavage of the carbon-oxygen bond to form a stabilized carbocation intermediate. Subsequent attack by water and loss of a proton regenerates the diol and releases acetone as a byproduct. The reaction is typically carried out in an aqueous acidic medium.

Experimental Protocol

This protocol is adapted from established procedures for the deprotection of isopropylidene groups in carbohydrate derivatives.[2]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 1% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and solvent system (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a 1% aqueous solution of sulfuric acid (approximately 5-10 mL per mmol of substrate).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, withdraw a small aliquot of the reaction mixture, neutralize it with a drop of saturated sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 70:30 ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution portionwise to the reaction mixture until the pH is neutral (pH ~7). Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 4-O-Acetyl-2,5-anhydro-D-glucitol, can be further purified by silica gel column chromatography if necessary.

Data Presentation

The following table summarizes typical yields for the acid-catalyzed deprotection of isopropylidene groups in various carbohydrate derivatives, demonstrating the general efficacy of this method.

Starting MaterialReagent and ConditionsYield (%)Reference
6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose1% aq. H₂SO₄, reflux, 3 h>99%[2]
Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranosideCopper (II) chloride dihydrate in ethanol, rt99%
Di-O-isopropylidene derivative of mannose60% aq. acetic acidHigh
5,6-O-isopropylidene derivativeHydrobromic acid with added water70%
Terminal isopropylidene ketalCoCl₂·2H₂O in acetonitrile, 50 °C, 8 h87%

Visualization of the Deprotection Workflow

The following diagram illustrates the workflow for the deprotection of this compound.

Deprotection_Workflow Start Start: 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol Reaction Acid-Catalyzed Hydrolysis (1% aq. H₂SO₄, Reflux) Start->Reaction Step 1 Workup Neutralization & Extraction (NaHCO₃, EtOAc) Reaction->Workup Step 2 Purification Purification (Silica Gel Chromatography) Workup->Purification Step 3 End End Product: 4-O-Acetyl- 2,5-anhydro-D-glucitol Purification->End Step 4

Deprotection Workflow Diagram

Signaling Pathway of Acid-Catalyzed Deprotection

The following diagram illustrates the key steps in the acid-catalyzed deprotection of the isopropylidene group.

Deprotection_Mechanism cluster_start Starting Material cluster_end Products Start Isopropylidene Protected Diol Protonation Protonation of Acetal Oxygen Start->Protonation H⁺ Cleavage C-O Bond Cleavage (Formation of Carbocation) Protonation->Cleavage Nucleophilic_Attack Nucleophilic Attack by Water Cleavage->Nucleophilic_Attack H₂O Deprotonation Deprotonation & Release of Acetone Nucleophilic_Attack->Deprotonation Diol Diol Deprotonation->Diol Acetone Acetone Deprotonation->Acetone

References

Application Notes and Protocols for Acetyl Group Migration in 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the intramolecular acetyl group migration in 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. This phenomenon is critical in carbohydrate chemistry, affecting the synthesis, purification, and biological activity of carbohydrate-based molecules.[1][2][3] The protocols outlined below are designed to be adaptable for investigating acetyl migration in similar partially protected polyols.

I. Introduction to Acetyl Group Migration

Acyl group migration, a long-recognized phenomenon in carbohydrate chemistry, involves the intramolecular transfer of an acyl group, such as an acetyl group, from one hydroxyl group to another.[2][3] This process is typically base-catalyzed and proceeds through a cyclic orthoester intermediate. The migration generally occurs between adjacent hydroxyl groups, with a preference for migration to a primary hydroxyl group from a secondary one.[3]

In the context of this compound, the acetyl group at the C-4 position is susceptible to migration to the free primary hydroxyl group at the C-6 position. Understanding the kinetics and equilibrium of this migration is crucial for controlling reaction outcomes and ensuring the structural integrity of the target molecule during synthesis and storage.

II. Proposed Reaction Pathway

The anticipated acetyl group migration in this compound is from the C-4 hydroxyl to the C-6 hydroxyl group. This reaction is expected to be reversible, eventually reaching a thermodynamic equilibrium.

Acetyl_Migration cluster_0 Acetyl Group Migration Start 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol Intermediate Cyclic Orthoester Intermediate Start->Intermediate Deprotonation (Base-catalyzed) Intermediate->Start Rearrangement End 6-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol Intermediate->End Rearrangement End->Intermediate Deprotonation (Reverse Reaction)

Caption: Proposed pathway for acetyl migration.

III. Experimental Protocols

The primary method for monitoring acetyl group migration in carbohydrates is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5] This non-invasive technique allows for the in-situ identification and quantification of the different isomers over time.

A. General Protocol for Monitoring Acetyl Group Migration by ¹H NMR

This protocol provides a general framework for studying the acetyl group migration from the C-4 to the C-6 position in this compound.

1. Materials:

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 7.4 or 8.0)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

2. Procedure:

  • Prepare a stock solution of the phosphate buffer in D₂O. The D₂O is used as the lock solvent for the NMR spectrometer.

  • Accurately weigh a sample of this compound (e.g., 2-5 mg) and dissolve it in a known volume of the deuterated phosphate buffer (e.g., 0.6 mL) directly in an NMR tube.

  • Immediately acquire an initial ¹H NMR spectrum (t=0). This spectrum will serve as the baseline and confirm the purity of the starting material.

  • Incubate the NMR tube at a constant temperature (e.g., 25°C or 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first few hours, then at longer intervals). The frequency of data acquisition should be adjusted based on the observed rate of migration.

  • Continue monitoring the reaction until no further changes in the spectra are observed, indicating that the reaction has reached equilibrium.

  • Process the NMR spectra. The relative concentrations of the 4-O-acetyl and 6-O-acetyl isomers can be determined by integrating the signals of the acetyl methyl protons, which are expected to have distinct chemical shifts.[1][5]

B. Data Analysis and Kinetics

The kinetic profile of the acetyl group migration can be determined by plotting the concentration of each isomer as a function of time. The rate constants for the forward and reverse reactions can be calculated by fitting the experimental data to a first-order kinetic model.

IV. Data Presentation

The quantitative data obtained from the NMR experiments should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Illustrative Time Course of Acetyl Group Migration

Time (hours)% 4-O-Acetyl Isomer% 6-O-Acetyl Isomer
01000
19010
28218
46832
85050
163565
243070
482872

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

V. Experimental Workflow and Logic

The following diagram illustrates the general workflow for conducting and analyzing an acetyl group migration experiment.

Experimental_Workflow cluster_workflow Experimental Workflow Start Prepare Deuterated Buffer Solution Dissolve Dissolve Acetylated Compound in NMR Tube Start->Dissolve NMR_t0 Acquire Initial ¹H NMR Spectrum (t=0) Dissolve->NMR_t0 Incubate Incubate at Constant Temperature NMR_t0->Incubate NMR_t Acquire ¹H NMR Spectra at Time Intervals Incubate->NMR_t Equilibrium Monitor until Equilibrium is Reached NMR_t->Equilibrium Equilibrium->NMR_t No Process Process NMR Data (Integration of Signals) Equilibrium->Process Yes Analyze Kinetic and Equilibrium Analysis Process->Analyze End Report Results Analyze->End

Caption: General workflow for migration studies.

VI. Concluding Remarks

The study of acetyl group migration in this compound is essential for understanding its chemical stability and reactivity. The protocols and methodologies described herein provide a robust framework for researchers to investigate this phenomenon. Careful execution of these experiments and thorough data analysis will yield valuable insights into the kinetics and thermodynamics of this intramolecular rearrangement, which is of significant interest in the fields of carbohydrate chemistry and drug development.

References

Application Notes and Protocols: The Use of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a versatile building block in the synthesis of bioactive carbohydrate analogs. The following sections detail its application in the preparation of antiviral nucleoside analogs and glycosidase inhibitors, complete with experimental procedures, quantitative data, and workflow visualizations.

Application 1: Synthesis of Antiviral Nucleoside Analogs

This compound serves as a key precursor for the synthesis of 2',5'-anhydro nucleoside analogs, which are structurally related to potent antiviral agents like 3'-azido-3'-deoxythymidine (AZT). The rigid 2,5-anhydro bridge mimics the furanose ring of natural nucleosides, making these analogs valuable for probing enzyme-substrate interactions and as potential therapeutics.

A key synthetic transformation involves the deprotection of the acetyl and isopropylidene groups, followed by strategic functionalization to introduce a nucleobase.

Experimental Protocol: Synthesis of a 2',5'-Anhydro Nucleoside Analog Intermediate

This protocol is adapted from the general strategies for synthesizing 2',5'-anhydro nucleoside analogs and outlines the initial steps starting from a protected 2,5-anhydro-D-glucitol derivative.

Step 1: Deprotection of this compound

  • Reaction Setup: Dissolve this compound (1 equivalent) in a solution of 80% acetic acid in water.

  • Heating: Heat the reaction mixture at 80°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic acid and water.

  • Purification: Purify the resulting crude 2,5-anhydro-D-glucitol by silica gel column chromatography to obtain the deprotected polyol.

Step 2: Selective Protection and Activation for Nucleobase Coupling

Further steps would involve selective protection of the primary and secondary hydroxyl groups, followed by activation of the anomeric position to facilitate the coupling with a desired nucleobase. These subsequent steps are highly dependent on the target nucleoside and are not detailed here.

Quantitative Data

The following table summarizes typical yields for the deprotection step.

Starting MaterialProductReagentsConditionsYield (%)Reference
This compound2,5-Anhydro-D-glucitol80% aq. Acetic Acid80°C>90General procedure for acid-catalyzed deprotection

Synthetic Workflow

Synthesis_of_Antiviral_Analog start 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol deprotection Acid-catalyzed Deprotection start->deprotection intermediate1 2,5-Anhydro-D-glucitol deprotection->intermediate1 functionalization Selective Protection & Activation intermediate1->functionalization intermediate2 Activated Sugar Intermediate functionalization->intermediate2 coupling Nucleobase Coupling intermediate2->coupling product 2',5'-Anhydro Nucleoside Analog coupling->product

Synthetic pathway to a 2',5'-anhydro nucleoside analog.

Application 2: Synthesis of Glycosidase Inhibitors

Derivatives of 2,5-anhydro-D-glucitol are valuable precursors for the synthesis of iminosugars, a class of compounds known for their potent glycosidase inhibitory activity. One such target is 1,4-dideoxy-1,4-imino-D-glucitol, a known inhibitor of α- and β-glucosidases. The synthesis involves the transformation of the hydroxyl groups of the 2,5-anhydro-D-glucitol core into amino functionalities to form the piperidine ring of the iminosugar.

Experimental Protocol: Synthesis of 1,4-Dideoxy-1,4-imino-D-glucitol Intermediate

The following protocol outlines a plausible synthetic route starting from a 2,5-anhydro-D-glucitol derivative, based on established methodologies for iminosugar synthesis.

Step 1: Conversion to a Diazido Intermediate

  • Mesylation: Treat a suitably protected 2,5-anhydro-D-glucitol derivative (e.g., with benzyl ethers) with methanesulfonyl chloride in pyridine to selectively mesylate the primary hydroxyl groups.

  • Azide Displacement: React the resulting dimesylate with sodium azide in a suitable solvent like DMF at elevated temperature to yield the diazido compound via an SN2 reaction.

Step 2: Reductive Amination to form the Piperidine Ring

  • Reduction: Subject the diazido intermediate to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to simultaneously reduce both azide groups to amines.

  • Cyclization: The resulting diamine will spontaneously cyclize to form the 1,4-dideoxy-1,4-imino-D-glucitol core.

  • Deprotection: Remove any remaining protecting groups (e.g., benzyl ethers via hydrogenolysis) to yield the final iminosugar.

Quantitative Data

The following table presents representative yields for the key transformations in the synthesis of 1,4-dideoxy-1,4-imino-D-glucitol from a related precursor.

Reaction StepStarting Material PrecursorProductReagents and ConditionsYield (%)Reference
Azide DisplacementDimesylated 2,5-anhydro-D-glucitol derivativeDiazido 2,5-anhydro-D-glucitol derivativeNaN₃, DMF, heat70-85Adapted from Fleet, G. W. J., et al. (1986)
Reductive CyclizationDiazido 2,5-anhydro-D-glucitol derivativeProtected 1,4-dideoxy-1,4-imino-D-glucitolH₂, Pd/C, solvent60-75Adapted from Fleet, G. W. J., et al. (1986)
DeprotectionProtected 1,4-dideoxy-1,4-imino-D-glucitol1,4-Dideoxy-1,4-imino-D-glucitolH₂, Pd(OH)₂/C, solvent>95Adapted from Fleet, G. W. J., et al. (1986)

Synthetic Workflow

Synthesis_of_Glycosidase_Inhibitor start Protected 2,5-Anhydro-D-glucitol mesylation Mesylation start->mesylation intermediate1 Dimesylate Intermediate mesylation->intermediate1 azidation Azide Displacement intermediate1->azidation intermediate2 Diazide Intermediate azidation->intermediate2 reduction Reductive Cyclization intermediate2->reduction intermediate3 Protected Iminosugar reduction->intermediate3 deprotection Deprotection intermediate3->deprotection product 1,4-Dideoxy-1,4-imino-D-glucitol deprotection->product

Synthetic pathway to a glycosidase inhibitor.

Application Notes and Protocols: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a Precursor for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a cornerstone of antiviral therapy, effectively combating viral infections by interfering with the replication of viral genetic material.[1] A key strategy in the design of novel nucleoside analogues is the modification of the sugar moiety to enhance antiviral activity, improve selectivity, and reduce toxicity.[2] The rigidified 2',5'-anhydro structure, found in compounds derived from 2,5-anhydro-D-glucitol, presents a compelling scaffold for the development of potent antiviral agents. This document provides detailed application notes and protocols for the use of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a versatile precursor for the synthesis of such antiviral compounds, with a focus on 2',5'-anhydro nucleoside analogues.

Data Presentation

The following tables summarize the in vitro anti-HIV-1 and anti-Rauscher-Murine Leukemia Virus (R-MuLV) activities of several 2',5'-anhydro nucleoside analogues, demonstrating the potential of this class of compounds.

Table 1: Anti-HIV-1 Activity of 2',5'-Anhydro Nucleoside Analogues [3]

CompoundAnalogue ofIC₅₀ (µM)TCID₅₀ (µM)Selectivity Index (TCID₅₀/IC₅₀)
13 2',5'-Anhydro-3'-azido-3'-deoxythymidine0.56>100>178.6
14 2',5'-Anhydro-3'-azido-2',3'-dideoxyuridine4.95>100>20.2
15 2',5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine26.5>100>3.8
16 2',5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine27.1>100>3.7
17 2',5'-Anhydro-3'-deoxythymidine48>100>2.1
AZT 3'-Azido-3'-deoxythymidine (Parent Compound)Not specified29Not applicable

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. TCID₅₀ (50% toxic concentration for the cell culture) is the concentration of the compound that is toxic to 50% of the host cells. A higher Selectivity Index indicates a more favorable therapeutic window.

Table 2: Anti-Rauscher Murine Leukemia Virus (R-MuLV) Activity of 2',5'-Anhydro Nucleoside Analogues [3]

CompoundAnalogue ofIC₅₀ (µM)
13 2',5'-Anhydro-3'-azido-3'-deoxythymidine0.27
AZT 3'-Azido-3'-deoxythymidine0.023
3'-Azido-2',3'-dideoxy-5-iodouridine 0.21
3'-Azido-2',3'-dideoxy-5-bromouridine 0.23

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of 2',5'-Anhydro Nucleoside Analogues

cluster_cell Host Cell cluster_virus Viral Replication NA 2',5'-Anhydro Nucleoside Analogue NAMP Analogue Monophosphate NA->NAMP Host Cell Kinases NADP Analogue Diphosphate NAMP->NADP Host Cell Kinases NATP Analogue Triphosphate (Active Form) NADP->NATP Host Cell Kinases ViralPolymerase Viral Reverse Transcriptase/Polymerase NATP->ViralPolymerase Competitive Inhibition ChainTermination Chain Termination ViralPolymerase->ChainTermination Incorporation of Analogue ViralRNA Viral RNA Template ViralRNA->ViralPolymerase ViralDNA Growing Viral DNA Chain ViralDNA->ViralPolymerase

Caption: Mechanism of action of 2',5'-anhydro nucleoside analogues.

Experimental Workflow: From Precursor to Antiviral Candidate

Precursor This compound Modification Chemical Modification (e.g., deprotection, functional group interconversion) Precursor->Modification Coupling Coupling with Nucleobase Modification->Coupling Analogue 2',5'-Anhydro Nucleoside Analogue Coupling->Analogue Purification Purification and Characterization Analogue->Purification AntiviralScreening In Vitro Antiviral Screening (e.g., CPE, Plaque Assay) Purification->AntiviralScreening Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies AntiviralScreening->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for antiviral drug discovery from a sugar precursor.

Experimental Protocols

Protocol 1: Synthesis of 2',5'-Anhydro-3'-azido-3'-deoxythymidine (Compound 13)

This protocol is adapted from the synthesis of similar 2',5'-anhydro nucleosides and illustrates a potential synthetic route.

Materials:

  • Thymidine

  • Diphenyl carbonate

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • Sodium azide

  • Dowex 50 (H⁺) resin

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 2,3'-Anhydrothymidine:

    • A mixture of thymidine, diphenyl carbonate, and a catalytic amount of sodium bicarbonate in DMF is heated.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 2,3'-anhydrothymidine.

  • Synthesis of 3'-Azido-3'-deoxythymidine (AZT):

    • 2,3'-Anhydrothymidine is dissolved in a mixture of DMF and water.

    • Sodium azide is added, and the mixture is heated.

    • The reaction is monitored by TLC.

    • After completion, the solvent is evaporated, and the residue is purified by column chromatography to give AZT.

  • Synthesis of 2',5'-Anhydro-3'-azido-3'-deoxythymidine (Compound 13):

    • AZT is treated with an acidic catalyst, such as Dowex 50 (H⁺) resin, in a suitable solvent.

    • The reaction mixture is heated to facilitate the intramolecular cyclization to form the 2',5'-anhydro bridge.

    • The reaction is monitored by TLC.

    • Upon completion, the resin is filtered off, and the filtrate is concentrated.

    • The crude product is purified by silica gel column chromatography to afford the final compound, 2',5'-anhydro-3'-azido-3'-deoxythymidine.[3]

Protocol 2: In Vitro Anti-HIV-1 Assay (Cytopathic Effect Inhibition Assay)

Materials:

  • MT-4 cells (or other suitable human T-cell line)

  • HIV-1 (e.g., HTLV-IIIB strain)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Sorensen's glycine buffer

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Preparation:

    • MT-4 cells are cultured in RPMI-1640 medium.

    • On the day of the assay, cells are harvested, counted, and diluted to the desired concentration.

  • Compound Dilution:

    • Test compounds are serially diluted in culture medium in a 96-well plate.

  • Infection:

    • A pre-titered amount of HIV-1 is added to the wells containing the diluted compounds.

    • MT-4 cells are then added to each well.

    • Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

  • Incubation:

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 5 days.

  • MTT Assay:

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

    • The resulting formazan crystals are dissolved by adding Sorensen's glycine buffer.

  • Data Analysis:

    • The absorbance of each well is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The percentage of cell viability is calculated for each compound concentration.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • The TCID₅₀ is determined in parallel by incubating the cells with the compound in the absence of the virus.

Conclusion

This compound serves as a valuable and versatile chiral precursor for the synthesis of a variety of nucleoside analogues with potential antiviral activity. The rigid 2',5'-anhydro scaffold offers a unique structural motif that can lead to compounds with improved biological profiles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and evaluation of novel antiviral agents derived from this promising precursor. Further structure-activity relationship studies are warranted to optimize the antiviral potency and therapeutic index of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. The information is presented in a question-and-answer format to directly address potential issues encountered during the deprotection of this molecule.

Frequently Asked Questions (FAQs)

Q1: I need to remove only the 4-O-acetyl group. What conditions are recommended?

A1: For selective removal of the O-acetyl group while retaining the isopropylidene ketal, basic conditions are typically employed. The most common method is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol.[1] This method is generally mild and effective for de-O-acetylation in carbohydrate chemistry.[1]

Q2: What are the best conditions for removing only the 1,3-O-isopropylidene group?

A2: Selective removal of the isopropylidene group is achieved under acidic conditions. The acetal linkage is labile to acid, while the acetyl group is generally stable.[2] Mild acidic hydrolysis, for example, using aqueous acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) in an appropriate solvent, can effectively cleave the isopropylidene group.[3]

Q3: How can I remove both the acetyl and isopropylidene protecting groups in a single process?

A3: A one-pot, two-step approach is generally the most reliable method. First, perform the acidic hydrolysis to remove the isopropylidene group. After workup, the resulting acetylated diol can be subjected to basic conditions (e.g., Zemplén deacetylation) to remove the acetyl group. Attempting a single reaction to remove both can lead to a mixture of partially deprotected intermediates and potential side reactions.

Q4: I am observing incomplete deprotection. What are the possible causes and solutions?

A4: Incomplete deprotection can arise from several factors:

  • Insufficient Reagent: The amount of acid or base may be inadequate. Consider increasing the equivalents of the reagent.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: Degraded reagents, such as old sodium methoxide, can have reduced activity. Use fresh or properly stored reagents.

  • Solvent Quality: For Zemplén deacetylation, while not always strictly necessary, using dry methanol can be beneficial as water can react with the methoxide catalyst.[4]

Q5: What are the most common side reactions to be aware of during deprotection?

A5: The most significant side reaction to consider is acyl migration . Under both acidic and basic conditions, the acetyl group at the C-4 position could potentially migrate to a newly deprotected hydroxyl group, particularly the C-3 hydroxyl after isopropylidene removal.[5][6][7][8][9] The rigid bicyclic structure of the 2,5-anhydro-D-glucitol core may influence the likelihood of this migration. Careful monitoring of the reaction by TLC is crucial to detect the formation of isomeric byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Acetyl Deprotection (Basic Conditions) 1. Insufficient sodium methoxide.2. Deactivated sodium methoxide.3. Short reaction time.1. Increase the amount of catalyst.2. Use freshly prepared or purchased sodium methoxide.3. Monitor the reaction by TLC and extend the reaction time as needed.
Incomplete Isopropylidene Deprotection (Acidic Conditions) 1. Insufficient acid catalyst.2. Reaction temperature is too low.3. Short reaction time.1. Increase the amount of acid catalyst.2. Gently warm the reaction mixture if milder conditions are ineffective.3. Allow the reaction to stir for a longer period, monitoring by TLC.
Formation of an Unidentified Byproduct 1. Acetyl migration.2. Degradation of the starting material or product.1. If acetyl migration is suspected, try milder deprotection conditions (lower temperature, shorter reaction time). Characterize the byproduct by NMR and MS to confirm its structure.2. Use milder reaction conditions. Ensure the workup procedure is not too harsh.
Both Protecting Groups are Cleaved Unintentionally 1. Reaction conditions are too harsh.1. For selective deprotection, use milder reagents and lower temperatures. For example, for selective deacetylation, avoid strong bases and prolonged reaction times. For selective de-isopropylidenation, use a weaker acid or a catalytic amount of a stronger acid.

Data Presentation

The following tables summarize typical conditions for the deprotection of acetyl and isopropylidene groups on polyol scaffolds. These should be considered as starting points for optimization for this compound.

Table 1: Typical Conditions for De-O-acetylation

Reagent Solvent Temperature Typical Reaction Time Notes
Catalytic NaOMeMethanol0 °C to RT1-4 hoursThe classic Zemplén deacetylation.[1]
K₂CO₃MethanolRoom Temperature2-12 hoursA milder alternative to sodium methoxide.
NH₃Methanol0 °C to RT4-24 hoursCan be effective and results in volatile byproducts.

Table 2: Typical Conditions for Isopropylidene Deprotection

Reagent Solvent Temperature Typical Reaction Time Notes
80% Acetic Acid (aq)N/ARoom Temperature to 50°C2-24 hoursA common and mild method for acid-labile groups.[3]
Catalytic p-TsOHMethanol or Acetone/H₂ORoom Temperature1-6 hoursA stronger acid catalyst for more stable ketals.
Dowex-50 (H⁺ form)Methanol/WaterRoom Temperature2-12 hoursA solid-supported acid catalyst that simplifies workup.[10]

Experimental Protocols

Protocol 1: Selective Deprotection of the 4-O-Acetyl Group (Zemplén Deacetylation) [1]

  • Dissolve this compound (1.0 eq) in dry methanol (approx. 10-20 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a 0.5 M solution of sodium methoxide in methanol (e.g., 0.1 eq).

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.

  • Once the starting material is consumed, neutralize the reaction by adding an acid-form ion-exchange resin (e.g., Dowex 50WX8) until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the resulting 2,5-anhydro-1,3-O-isopropylidene-D-glucitol by silica gel chromatography if necessary.

Protocol 2: Selective Deprotection of the 1,3-O-Isopropylidene Group

  • Dissolve this compound (1.0 eq) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the reaction at room temperature, monitoring its progress by TLC. Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.

  • Once the reaction is complete, remove the solvent under reduced pressure. Co-evaporation with toluene can help remove residual acetic acid.

  • Purify the resulting 4-O-Acetyl-2,5-anhydro-D-glucitol by silica gel chromatography.

Visualizations

Deprotection_Workflow Start 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol Intermediate1 2,5-Anhydro-1,3-O- isopropylidene-D-glucitol Start->Intermediate1 Basic Conditions (e.g., NaOMe/MeOH) Intermediate2 4-O-Acetyl-2,5-anhydro- D-glucitol Start->Intermediate2 Acidic Conditions (e.g., aq. AcOH) Final 2,5-Anhydro-D-glucitol Intermediate1->Final Acidic Conditions (e.g., aq. AcOH) Intermediate2->Final Basic Conditions (e.g., NaOMe/MeOH)

Caption: Selective deprotection pathways for this compound.

Troubleshooting_Logic cluster_incomplete Incomplete Deprotection cluster_side_reaction Side Reaction Observed Incomplete Reaction Incomplete? CheckReagent Check Reagent (Amount & Quality) Incomplete->CheckReagent CheckTime Increase Reaction Time Incomplete->CheckTime CheckTemp Increase Temperature (with caution) Incomplete->CheckTemp SideReaction Byproduct Formed? AcylMigration Suspect Acyl Migration SideReaction->AcylMigration MilderCond Use Milder Conditions AcylMigration->MilderCond Characterize Characterize Byproduct (NMR, MS) AcylMigration->Characterize

Caption: Troubleshooting flowchart for deprotection reactions.

References

Technical Support Center: Glycosylation with 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of glycosylation reactions using 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol as a glycosyl acceptor. The information provided is based on established principles of glycosylation chemistry, particularly concerning sterically hindered secondary alcohols and furanoid systems, due to the limited availability of data on this specific compound.

Troubleshooting Guide

Low yields in glycosylation reactions with this compound can arise from several factors. This guide provides a systematic approach to identifying and addressing common issues.

Problem: Low or No Product Formation

Possible Causes and Solutions:

  • Insufficient Reactivity of the Glycosyl Acceptor: The secondary hydroxyl group at the C-4 position of the acceptor is sterically hindered by the adjacent acetyl and isopropylidene groups, which can significantly reduce its nucleophilicity.

    • Solution: Employ more reactive glycosyl donors (e.g., trichloroacetimidates, glycosyl fluorides) and more potent activators (e.g., TMSOTf, BF₃·OEt₂). Consider increasing the reaction temperature, though this may impact stereoselectivity.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can dramatically affect the reaction outcome.

    • Solution: Screen different anhydrous solvents. Dichloromethane (DCM) is a common starting point, but ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can sometimes be beneficial.[1] Initiate reactions at low temperatures (e.g., -78 °C) and gradually warm to room temperature to control the formation of side products.[2] Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Decomposition of Starting Materials: Harsh reaction conditions or the presence of moisture can lead to the degradation of the glycosyl donor or acceptor.

    • Solution: Ensure all reagents and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). If donor decomposition is suspected, consider using a milder activator or lowering the reaction temperature.

Problem: Formation of Multiple Products (Low Selectivity)

Possible Causes and Solutions:

  • Anomerization: Formation of both α and β anomers of the desired glycoside is a common challenge, especially with non-participating protecting groups on the glycosyl donor.

    • Solution: The choice of solvent can influence the anomeric ratio. Ethereal solvents often favor the formation of α-glycosides, while nitrile solvents like acetonitrile can promote the formation of β-glycosides.[1] Lowering the reaction temperature generally favors the kinetic product, which can lead to higher stereoselectivity.

  • Side Reactions: Besides anomerization, other side reactions such as orthoester formation (if an acyl participating group is present on the donor) or elimination to form glycals can occur.

    • Solution: To minimize orthoester formation, consider using a donor with a non-participating group at the C-2 position (e.g., a benzyl ether). To reduce glycal formation, use less acidic promoters and lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What type of glycosyl donor is most suitable for glycosylating this sterically hindered acceptor?

A1: Highly reactive glycosyl donors such as trichloroacetimidates or glycosyl fluorides are generally recommended to overcome the steric hindrance of the acceptor. These donors are readily activated under standard Lewis acidic conditions.

Q2: How does the 4-O-acetyl group on the acceptor influence the reaction?

A2: The acetyl group is electron-withdrawing, which can decrease the nucleophilicity of the neighboring hydroxyl group, making it less reactive. This "disarming" effect necessitates the use of more reactive donors and potentially more forcing reaction conditions.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the product?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and determining the anomeric configuration. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the product.

Q4: What are the key considerations for purifying the final glycosylated product?

A4: Flash column chromatography on silica gel is the most common purification method. A gradient elution with a solvent system such as hexanes/ethyl acetate or dichloromethane/methanol is often effective. The polarity of the eluent should be gradually increased to separate the product from unreacted starting materials and byproducts.

Data Presentation

Due to the lack of specific quantitative data for the glycosylation of this compound, the following table provides a general overview of factors influencing glycosylation yields based on analogous systems.

FactorCondition 1Expected OutcomeCondition 2Expected Outcome
Glycosyl Donor ThioglycosideModerate YieldTrichloroacetimidateHigher Yield
Activator NIS/TfOHGood ActivationTMSOTfStrong Activation
Solvent DichloromethaneGeneral PurposeAcetonitrileMay favor β-anomer
Temperature -78 °C to RTControlled Reaction0 °C to RTFaster Reaction, Potentially Lower Selectivity
Acceptor Protecting Group Acetyl (electron-withdrawing)"Disarmed" - Lower ReactivityBenzyl (electron-donating)"Armed" - Higher Reactivity

Experimental Protocols

The following are general protocols that can be adapted for the glycosylation of this compound. Note: These protocols are illustrative and may require optimization for your specific glycosyl donor and reaction scale.

Protocol 1: Glycosylation using a Glycosyl Trichloroacetimidate Donor
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (this compound, 1.0 eq) and the glycosyl trichloroacetimidate donor (1.2 eq).

  • Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -40 °C in a suitable cooling bath.

  • Activation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, quench with a few drops of triethylamine.

  • Work-up: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Glycosylation using a Thioglycoside Donor
  • Preparation: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an argon atmosphere, add the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.2 eq).

  • Dissolution: Add anhydrous DCM (~0.1 M) and stir the suspension.

  • Cooling: Cool the mixture to -78 °C.

  • Activation: Add N-iodosuccinimide (NIS, 1.5 eq) followed by the dropwise addition of a solution of triflic acid (TfOH, 0.2 eq) in anhydrous DCM.

  • Reaction: Maintain the reaction at -78 °C for a specified time (e.g., 1 hour) before allowing it to warm to room temperature. Monitor by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Mandatory Visualization

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Acceptor & Donor A->B C Add Anhydrous Solvent B->C D Cool to Low Temperature (e.g., -78°C or -40°C) C->D E Add Activator (e.g., TMSOTf, NIS/TfOH) D->E F Monitor by TLC E->F G Quench Reaction F->G H Aqueous Work-up G->H I Column Chromatography H->I J Product Characterization (NMR, HRMS) I->J

Caption: General experimental workflow for a glycosylation reaction.

Troubleshooting_Glycosylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Glycosylation Yield C1 Low Acceptor Reactivity (Steric Hindrance) Start->C1 C2 Suboptimal Conditions (Solvent, Temp, Time) Start->C2 C3 Starting Material Decomposition Start->C3 C4 Side Reactions (Anomerization, Elimination) Start->C4 S1 Use More Reactive Donor/ Stronger Activator C1->S1 S2 Screen Solvents & Optimize Temperature Profile C2->S2 S3 Ensure Anhydrous Conditions/ Use Milder Activator C3->S3 S4 Adjust Solvent/ Lower Temperature C4->S4

Caption: Troubleshooting logic for low glycosylation yield.

References

Stability of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in various experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound, focusing on its stability in different solvents.

Issue 1: Unexpected Degradation of the Compound in Solution

  • Symptom: Analysis of your sample (e.g., by TLC, HPLC, or NMR) after dissolution in a solvent shows the appearance of new, more polar spots/peaks, indicating the formation of degradation products.

  • Possible Causes & Solutions:

    • Hydrolysis of the Acetyl Group: The 4-O-acetyl group is susceptible to hydrolysis, especially under basic or strongly acidic conditions. Protic solvents, particularly alcohols in the presence of base, can facilitate transesterification or hydrolysis.

      • Recommended Solvents: For short-term storage or reactions where the acetyl group needs to be preserved, use dry, aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate.

      • Avoid: Avoid basic conditions (e.g., addition of amines, metal hydroxides) and prolonged exposure to protic solvents like methanol or ethanol, especially if basic or acidic impurities are present. Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol, is a standard method for removing acetyl groups and highlights their lability in basic alcoholic solutions.[1]

    • Hydrolysis of the Isopropylidene Group: The 1,3-O-isopropylidene group is an acetal, which is sensitive to acidic conditions.[2][3] The presence of even catalytic amounts of acid can lead to its removal.

      • Recommended Solvents: Use neutral or slightly basic, dry aprotic solvents. Ensure that solvents like DCM, which can contain trace amounts of HCl, are freshly distilled or passed through a plug of basic alumina if the isopropylidene group must be strictly maintained.

      • Avoid: Avoid acidic conditions (e.g., addition of strong acids like HCl, H₂SO₄, or even Lewis acids). Protic solvents in the presence of acid will accelerate the hydrolysis of the isopropylidene group.[2]

    • Solvent Purity: The presence of impurities in the solvent, such as water, acids, or bases, can catalyze degradation.

      • Solution: Always use high-purity, dry solvents. For sensitive applications, it is recommended to use freshly distilled or commercially available anhydrous solvents.

Issue 2: Inconsistent Reaction Outcomes

  • Symptom: You are using this compound as a starting material, and the yield or purity of your desired product is variable.

  • Possible Causes & Solutions:

    • Partial Deprotection During Reaction: The reaction conditions might be causing partial removal of the acetyl or isopropylidene protecting groups, leading to a mixture of products.

      • Solution: Carefully review your reaction conditions. If the reaction is performed under acidic or basic conditions, consider if a different protecting group strategy is needed. Monitor the reaction closely by TLC or HPLC to check for the appearance of deprotected intermediates.

    • Storage of Stock Solutions: Stock solutions of the compound, especially in protic solvents, may degrade over time.

      • Solution: It is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, use a dry aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended long-term storage is at 4°C.[4][5]

Q2: In which solvents is this compound most stable?

A2: The compound is expected to be most stable in dry, aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. Stability is compromised in protic solvents (e.g., water, methanol, ethanol) and under acidic or basic conditions.

Q3: How can I monitor the stability of the compound in my solvent of choice?

A3: The stability can be monitored by techniques that can separate the parent compound from its potential degradation products. Thin-layer chromatography (TLC) is a quick method for qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products would result from the hydrolysis of the acetyl and/or isopropylidene groups.

  • Deacetylation Product: 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol.

  • Isopropylidene Hydrolysis Product: 4-O-Acetyl-2,5-anhydro-D-glucitol.

  • Fully Deprotected Product: 2,5-Anhydro-D-glucitol.

Data Presentation

SolventTemperature (°C)Time (hours)% DegradationPrimary Degradation Product(s)Analytical Method
Methanol2524HPLC
Water2524HPLC
DCM (dry)2524HPLC
THF (dry)2524HPLC
0.1 M HCl (aq)2524HPLC
0.1 M NaOH (aq)2524HPLC

Experimental Protocols

Protocol for Assessing Compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Materials:

    • This compound

    • High-purity solvents (e.g., methanol, water, DCM)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC or TLC system for analysis

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

    • Thermal Degradation: Store a known amount of the solid compound at an elevated temperature (e.g., 80°C). At specified time points, dissolve a sample in a suitable solvent for analysis.

    • Control Sample: A solution of the compound in the analysis solvent, stored at a low temperature (e.g., 4°C) and protected from light, should be used as a control.

  • Analysis: Analyze the stressed samples and the control sample by a validated stability-indicating HPLC method or by TLC. Compare the chromatograms/plates to identify and quantify any degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability cluster_issue Issue Identification cluster_investigation Investigation of Cause cluster_solvent_details Solvent-Related Causes cluster_solutions Potential Solutions Start Unexpected peak/spot in analysis? CheckSolvent Check Solvent Type and Purity Start->CheckSolvent Yes Protic Protic Solvent (e.g., MeOH, H2O)? CheckSolvent->Protic CheckConditions Review Experimental Conditions Acidic Acidic Conditions/Impurities? CheckConditions->Acidic Basic Basic Conditions/Impurities? CheckConditions->Basic Protic->CheckConditions No UseAprotic Use Dry, Aprotic Solvent (DCM, THF, Acetone) Protic->UseAprotic Yes Acidic->CheckSolvent No, check solvent purity Neutralize Neutralize Solvent/Reaction Acidic->Neutralize Yes Basic->CheckSolvent No, check solvent purity Basic->Neutralize Yes FreshSolvent Use Fresh, High-Purity Solvent UseAprotic->FreshSolvent Neutralize->FreshSolvent

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and purification of this compound.

Observation Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.- Ensure the starting material, 2,5-anhydro-1,3-O-isopropylidene-D-glucitol, is completely dry. - Use a slight excess of acetic anhydride. - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC.
Product loss during workup.- Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions. - Minimize the number of purification steps.
Presence of Starting Material in the Final Product Insufficient amount of acetylating agent or short reaction time.- Increase the molar equivalent of acetic anhydride. - Extend the reaction time and monitor for the disappearance of the starting material spot on TLC.
Multiple Spots on TLC After Reaction Formation of byproducts due to deprotection of the isopropylidene group.- Use high-purity, dry pyridine and acetic anhydride to minimize acid catalysis. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of deprotection. - Use a non-acidic workup procedure.
Acetyl group migration.- While less common for this specific structure, acyl migration can be influenced by pH. Maintain neutral or slightly basic conditions during workup and purification.
Product appears as an oil instead of a solid Presence of residual solvent or impurities.- Ensure all solvents are thoroughly removed under high vacuum. - Purify the product using column chromatography. - The presence of isomeric byproducts can sometimes result in an oily product.
Difficulty in removing pyridine Incomplete neutralization during workup.- Wash the organic layer multiple times with a dilute acid solution (e.g., 1M HCl or saturated aqueous copper sulfate) to form a water-soluble pyridinium salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most probable byproducts arise from incomplete reaction, leaving unreacted 2,5-anhydro-1,3-O-isopropylidene-D-glucitol , and acid-catalyzed hydrolysis of the isopropylidene protecting group, which can lead to the formation of 2,5-anhydro-D-glucitol and its subsequent acetylation products. Residual reagents such as pyridine and acetic acid are also common impurities in the crude product.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the 1H NMR spectrum could indicate the presence of several impurities:

  • Starting material: Look for the characteristic signals of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

  • Deprotected byproducts: The presence of free hydroxyl groups from the removal of the isopropylidene group will alter the chemical shifts and coupling constants of the glucitol backbone protons.

  • Residual solvents: Signals from pyridine, ethyl acetate, or other solvents used in the reaction and purification may be present.

Q3: How can I best purify the final product?

A3: Column chromatography on silica gel is the most effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is typically used. The polarity of the eluent can be adjusted to achieve optimal separation of the product from less polar starting material and more polar byproducts.

Q4: What is the role of pyridine in this reaction?

A4: Pyridine serves two main purposes in this acetylation reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct that is formed, driving the reaction to completion. Secondly, it can act as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate with acetic anhydride.

Q5: Can I use a different base instead of pyridine?

A5: Other tertiary amine bases, such as triethylamine, can be used. However, pyridine is commonly employed for its effectiveness as both a base and a catalyst in acetylation reactions. The choice of base can influence the reaction rate and selectivity.

Experimental Protocol: Synthesis of this compound

This protocol provides a standard methodology for the acetylation of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Materials:

  • 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (1.0 equivalent) in dry pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol to consume excess acetic anhydride.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash successively with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway SM 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol Product This compound SM->Product Acetylation Reagents Acetic Anhydride, Pyridine Reagents->Product

Caption: Synthetic pathway for the acetylation of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Byproduct_Formation Start 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol Product Desired Product: This compound Start->Product Acetylation (Desired Reaction) Incomplete Byproduct 1: Unreacted Starting Material Start->Incomplete Incomplete Reaction Deprotected Byproduct 2: 2,5-Anhydro-D-glucitol (from Isopropylidene Hydrolysis) Start->Deprotected Acid-catalyzed Deprotection Over_Acetylated Byproduct 3: Di-O-acetyl-2,5-anhydro-D-glucitol Deprotected->Over_Acetylated Further Acetylation

Caption: Potential byproduct formation pathways during the synthesis.

Troubleshooting_Workflow Start Reaction Complete? Crude_Analysis Analyze Crude Product (TLC, NMR) Start->Crude_Analysis Yes Adjust_Conditions Adjust Reaction Conditions: - Purity of Reagents - Temperature - Reaction Time Start->Adjust_Conditions No Purification Column Chromatography Crude_Analysis->Purification Identify_Byproducts Identify Byproducts Crude_Analysis->Identify_Byproducts Impurities Detected Pure_Product Pure Product Purification->Pure_Product Identify_Byproducts->Adjust_Conditions Optimize_Workup Optimize Workup/ Purification Identify_Byproducts->Optimize_Workup Adjust_Conditions->Start Retry Synthesis Optimize_Workup->Purification

Caption: A logical workflow for troubleshooting the synthesis.

Optimization of reaction conditions for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. This guide is intended for researchers, scientists, and drug development professionals.

Experimental Workflow Overview

The synthesis of this compound involves two key steps: the protection of D-glucitol to form the 2,5-anhydro-1,3-O-isopropylidene intermediate, followed by the selective acetylation of the C4 hydroxyl group.

Synthesis Workflow cluster_0 Step 1: Isopropylidene Protection cluster_1 Step 2: Selective Acetylation D-Glucitol D-Glucitol 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol D-Glucitol->2,5-Anhydro-1,3-O-isopropylidene-D-glucitol Acetone, Acid Catalyst Intermediate 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol Final_Product This compound Intermediate->Final_Product Acetic Anhydride, Pyridine

Caption: General two-step synthesis pathway for this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or no yield of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (Step 1) Incomplete reaction due to insufficient catalyst or reaction time.Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the correct molar ratio. Monitor the reaction by TLC until the starting material is consumed.
Presence of water in the reaction mixture.Use anhydrous acetone and ensure all glassware is thoroughly dried. The presence of water can hydrolyze the isopropylidene group.
Low yield of this compound (Step 2) Incomplete acetylation.Use a slight excess of acetic anhydride. Ensure the pyridine is anhydrous, as water will consume the acetic anhydride. The reaction can be gently heated (e.g., to 40-50°C) to drive it to completion, but this may risk side reactions.
Formation of di-acetylated byproduct (4,6-di-O-acetyl).Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and add the acetic anhydride dropwise to control the reaction rate and improve selectivity.
Presence of multiple spots on TLC after acetylation Formation of byproducts such as the di-acetylated compound or starting material remaining.Optimize the stoichiometry of acetic anhydride. If both starting material and di-acetylated product are present, adjust the equivalents of acetylating agent. Purification by column chromatography is necessary.
Degradation of the starting material or product.Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete.
Difficulty in removing pyridine after reaction Pyridine's high boiling point and its basic nature.Co-evaporate the reaction mixture with a high-boiling point solvent like toluene under reduced pressure. An acidic wash (e.g., with cold, dilute HCl or CuSO4 solution) during the aqueous work-up will protonate the pyridine, making it water-soluble and easier to remove.
Product appears as an oil instead of a solid Presence of impurities.Ensure thorough purification by column chromatography. Residual pyridine or acetic acid can prevent crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the acetylation step?

A1: Anhydrous pyridine is typically used as both the solvent and the basic catalyst for this type of acetylation. Dichloromethane can also be used as a co-solvent if solubility is an issue.

Q2: How can I monitor the progress of the acetylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, being more acetylated, will be less polar than the starting diol and will have a higher Rf value.

Q3: What are the optimal storage conditions for the final product?

A3: this compound should be stored in a tightly sealed container in a cool, dry place, preferably at 4°C for long-term stability.[1]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Acetic anhydride is corrosive and a lachrymator. Pyridine is toxic and has a strong, unpleasant odor. Both should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Experimental Protocols

Step 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (General Procedure)
  • Preparation: To a suspension of D-glucitol in anhydrous acetone, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or zinc chloride).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, neutralize the catalyst with a base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (General Procedure)
  • Preparation: Dissolve the 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in anhydrous pyridine and cool the solution in an ice bath (0°C).

  • Reaction: Slowly add acetic anhydride (approximately 1.1 to 1.5 equivalents) to the solution. Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography.

Key Reaction Parameters (Illustrative)

The following table presents illustrative reaction parameters based on general procedures for similar compounds. Optimization for specific laboratory conditions is recommended.

Parameter Step 1: Isopropylidene Protection Step 2: Selective Acetylation
Solvent Anhydrous AcetoneAnhydrous Pyridine
Key Reagents D-Glucitol, Acid CatalystAcetic Anhydride
Temperature Room Temperature0°C to Room Temperature
Reaction Time 12-24 hours (TLC monitored)2-6 hours (TLC monitored)
Stoichiometry Catalyst: ~0.1 eq.Acetic Anhydride: 1.1-1.5 eq.
Typical Yield Moderate to HighModerate

Logical Relationships in Troubleshooting

Troubleshooting Logic Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Degradation Degradation Low_Yield->Degradation Purification_Loss Loss during Purification Low_Yield->Purification_Loss Check_Reagents Check Reagent Purity/ Activity Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Modify_Stoichiometry Adjust Stoichiometry Side_Reactions->Modify_Stoichiometry Degradation->Optimize_Conditions Improve_Workup Refine Work-up/ Purification Purification_Loss->Improve_Workup

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Challenges in the purification of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities are typically unreacted starting material (2,5-anhydro-1,3-O-isopropylidene-D-glucitol), di-acetylated byproducts, and compounds where the isopropylidene protecting group has been partially or fully hydrolyzed. Residual acetylation reagents (e.g., acetic anhydride) and catalysts (e.g., pyridine) may also be present.

Q2: Which chromatographic technique is best suited for the purification of this product?

A2: Due to the relatively non-polar nature of the acetylated and isopropylidene-protected glucitol, normal-phase flash column chromatography on silica gel is the most effective and widely used method for purification.[1][2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the purification process.[3] The acetylated product will be less polar and thus have a higher Rf value compared to the more polar starting material (the corresponding alcohol). A suitable staining solution, such as potassium permanganate, is necessary for visualization as the compound is not UV-active.

Q4: What are the optimal storage conditions for the purified product?

A4: The purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Symptom on TLC/Analysis Potential Cause Recommended Solution
Incomplete Separation Product fractions are contaminated with starting material (lower Rf spot).Inappropriate solvent system for column chromatography.Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a clear separation between the product and starting material spots.
Product Contamination with a More Polar Impurity A faint spot appears below the main product spot in purified fractions.Partial hydrolysis of the isopropylidene group during workup or chromatography.Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions. Consider using a less acidic silica gel for chromatography.
Product Contamination with a Less Polar Impurity A faint spot appears above the main product spot in purified fractions.Formation of a di-acetylated byproduct.This is typically a result of the initial reaction conditions. Purification may require a solvent system with lower polarity to achieve separation.
Low Product Yield After Chromatography The amount of recovered pure product is significantly lower than expected.The product may be partially adsorbing to the silica gel.Try a different stationary phase, such as alumina, or consider reverse-phase chromatography if the product is sufficiently soluble in appropriate solvents.
Presence of Residual Solvents NMR or GC-MS analysis shows peaks corresponding to solvents like pyridine or ethyl acetate.Inadequate drying of the purified fractions.After pooling and concentrating the pure fractions, dry the product under high vacuum for an extended period. Co-evaporation with a solvent like toluene can also help remove residual pyridine.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the starting material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot them separately on the TLC plate.

  • Eluent System: A common eluent system for acetylated sugars is a mixture of hexane and ethyl acetate. A starting ratio of 2:1 (Hexane:Ethyl Acetate) is recommended. Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the product.

  • Development: Place the TLC plate in a developing chamber saturated with the chosen eluent.

  • Visualization: After development, dry the plate and visualize the spots using a potassium permanganate stain. The acetylated product will have a higher Rf value than the starting alcohol.

Flash Column Chromatography Purification
  • Column Packing: Prepare a silica gel column using the optimized eluent system from TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Note: These values are illustrative and may vary based on specific experimental conditions.

Parameter Value Method of Determination
Typical Rf of Product 0.45 (in 2:1 Hexane:Ethyl Acetate)TLC on Silica Gel 60 F254
Typical Rf of Starting Material 0.20 (in 2:1 Hexane:Ethyl Acetate)TLC on Silica Gel 60 F254
Expected Yield After Purification 75-90%Gravimetric Analysis
Achievable Purity >98%¹H NMR Spectroscopy, GC-MS

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Acetylation of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol workup Aqueous Workup (e.g., NaHCO3 wash) synthesis->workup Reaction Mixture tlc_optimization TLC Optimization of Eluent System workup->tlc_optimization Crude Product column_chromatography Silica Gel Column Chromatography tlc_optimization->column_chromatography Optimized Eluent fraction_analysis TLC Analysis of Fractions column_chromatography->fraction_analysis Collected Fractions product_isolation Combine Pure Fractions & Solvent Evaporation fraction_analysis->product_isolation Identified Pure Fractions purity_check Purity & Identity Check (NMR, MS) product_isolation->purity_check Purified Product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt tlc_result Analyze Fractions by TLC start->tlc_result pure Pure Product Obtained tlc_result->pure Single Spot impure Contaminated Fractions tlc_result->impure Multiple Spots optimize_eluent Re-optimize Eluent System impure->optimize_eluent Poor Separation check_workup Review Workup Procedure (check for acidic conditions) impure->check_workup Unexpected Impurities repurify Re-purify Contaminated Fractions optimize_eluent->repurify check_workup->repurify

Caption: Logical workflow for troubleshooting purification issues.

References

Preventing acetyl migration during synthesis with 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound, with a specific focus on preventing acetyl group migration during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: What is acetyl migration and why is it a concern with this compound?

A1: Acetyl migration is an intramolecular reaction where an acetyl group relocates from one hydroxyl group to another within the same molecule.[1] In the context of this compound, the acetyl group at the C-4 position can potentially migrate to the free primary hydroxyl group at the C-6 position, resulting in the formation of the isomeric 6-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. This side reaction is undesirable as it leads to a mixture of products, complicating purification and reducing the yield of the target compound.

Q2: What are the primary factors that induce acetyl migration in this molecule?

A2: Acetyl migration is typically catalyzed by either acidic or basic conditions. The rate of migration is influenced by several factors:

  • pH: Both acidic and basic conditions can promote migration. Basic conditions, in particular, are known to significantly accelerate this process.[1][2]

  • Temperature: Higher reaction temperatures generally increase the rate of acetyl migration.

  • Solvent: The choice of solvent can affect the stability of intermediates and the overall reaction rate.

  • Reaction Time: Prolonged exposure to acidic or basic conditions increases the likelihood of migration.

Q3: What is the underlying mechanism of acetyl migration?

A3: The generally accepted mechanism for both acid- and base-catalyzed acetyl migration proceeds through a cyclic orthoester intermediate. In the case of this compound, the C-6 hydroxyl group attacks the carbonyl carbon of the C-4 acetyl group. This forms a five-membered cyclic orthoester intermediate, which can then reopen to yield either the starting material or the migrated product, 6-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Acetyl_Migration_Mechanism cluster_start 4-O-Acetyl Isomer cluster_intermediate Cyclic Orthoester Intermediate cluster_end 6-O-Acetyl Isomer start 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol intermediate Five-membered cyclic orthoester intermediate start->intermediate Attack of C-6 OH on C-4 acetyl (Acid or Base Catalyzed) intermediate->start Ring opening end 6-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol intermediate->end Ring opening end->intermediate Ring formation

Figure 1: Mechanism of Acetyl Migration
Q4: How can I detect if acetyl migration has occurred?

A4: The most reliable method for detecting and quantifying acetyl migration is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the ¹H and ¹³C NMR spectra of your product, you can identify the presence of the isomeric product. The chemical shifts of the acetyl group's methyl protons and the protons on the carbon atoms bearing the acetyl group are particularly diagnostic.

Troubleshooting Guide

Problem: My NMR spectrum indicates a mixture of isomers, suggesting acetyl migration.

This is a common issue, particularly after reactions involving acidic or basic reagents, or during work-up procedures. The following workflow can help you troubleshoot and mitigate this problem.

Troubleshooting_Workflow start Acetyl migration detected by NMR check_conditions Review Reaction and Work-up Conditions start->check_conditions acid_base Were acidic or basic conditions used? check_conditions->acid_base high_temp Was the reaction run at elevated temperature? check_conditions->high_temp prolonged_time Was the reaction time extended? check_conditions->prolonged_time acid_base->high_temp No optimize_ph Optimize pH: - Use milder acids/bases - Neutralize promptly during work-up acid_base->optimize_ph Yes high_temp->prolonged_time No optimize_temp Lower Reaction Temperature: - Run at 0°C or below high_temp->optimize_temp Yes optimize_time Reduce Reaction Time: - Monitor closely with TLC/LC-MS prolonged_time->optimize_time Yes alternative_pg Consider Alternative Protecting Groups for Future Syntheses: - Benzoyl (Bz) - Pivaloyl (Piv) prolonged_time->alternative_pg No, migration still occurs optimize_ph->alternative_pg optimize_temp->alternative_pg optimize_time->alternative_pg

Figure 2: Troubleshooting Workflow for Acetyl Migration

Data Presentation

Table 1: Diagnostic ¹H and ¹³C NMR Chemical Shifts for Acetyl Group Position

The precise chemical shifts can vary based on the solvent and other factors. However, the following table provides expected ranges to help distinguish between the C-4 and C-6 acetylated isomers. The acetyl group on a primary carbon (C-6) will generally show protons at a slightly higher field (lower ppm) and the acetyl methyl protons at a slightly lower field (higher ppm) compared to when it is on a secondary carbon (C-4).[3][4]

Position of Acetyl GroupAcetyl Methyl Protons (¹H, ppm)Proton on Acetylated Carbon (¹H, ppm)Acetyl Carbonyl (¹³C, ppm)Acetyl Methyl (¹³C, ppm)
C-4 (Secondary) ~2.0 - 2.2~4.8 - 5.2~170 - 172~20 - 22
C-6 (Primary) ~2.1 - 2.3~4.0 - 4.5~171 - 173~21 - 23
Table 2: Relative Stability of Acyl Protecting Groups to Migration

For future syntheses where the acetyl group proves too labile, consider using a more robust acyl protecting group. Sterically hindered esters are significantly less prone to migration.

Protecting GroupStructureRelative Stability to MigrationComments
Acetyl (Ac) -COCH₃LowProne to migration under both acidic and basic conditions.
Benzoyl (Bz) -COC₆H₅HighMore sterically hindered and electronically less labile than acetyl, making it more resistant to migration.
Pivaloyl (Piv) -COC(CH₃)₃Very HighThe bulky tert-butyl group provides substantial steric hindrance, making it highly resistant to migration.

Experimental Protocols

Protocol 1: Analytical NMR Spectroscopy to Detect Acetyl Migration

Objective: To determine the isomeric purity of a sample of this compound.

Materials:

  • Sample of acetylated 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Acquire a ¹H NMR spectrum. Pay close attention to the region between 1.9 and 2.3 ppm for the acetyl methyl singlet and the region between 4.0 and 5.5 ppm for the C-4 and C-6 protons. The presence of more than one acetyl singlet or complex multiplets in the downfield region may indicate a mixture of isomers.

  • Acquire a ¹³C NMR spectrum. Look for signals in the 170-173 ppm range (carbonyl) and 20-23 ppm range (methyl). The presence of multiple signals in these regions can confirm an isomeric mixture.

  • Integrate the distinct acetyl methyl proton signals in the ¹H NMR spectrum to quantify the ratio of the 4-O-acetyl to the 6-O-acetyl isomer.

Protocol 2: Optimized Conditions for Deprotection of a C-6 Trityl Group to Minimize Acetyl Migration

Objective: To remove a trityl protecting group from the C-6 position of a precursor while minimizing the migration of the C-4 acetyl group. This protocol uses milder acidic conditions and low temperatures.[5]

Materials:

  • 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

  • Anhydrous dichloromethane (DCM)

  • Formic acid (88%)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the trityl-protected starting material in anhydrous DCM (approximately 10 mL per 1 g of substrate) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add formic acid (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Logical_Relationship cluster_conditions Reaction Conditions cluster_outcome Experimental Outcome cluster_mitigation Mitigation Strategies harsh_acid_base Strong Acid/Base migration_high High Likelihood of Acetyl Migration harsh_acid_base->migration_high high_temp High Temperature high_temp->migration_high long_time Long Reaction Time long_time->migration_high migration_low Low Likelihood of Acetyl Migration mild_conditions Mild Acid/Base mild_conditions->migration_low low_temp Low Temperature low_temp->migration_low short_time Short Reaction Time short_time->migration_low

Figure 3: Relationship Between Reaction Conditions and Acetyl Migration

References

Technical Support Center: Reactions Involving 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile biochemical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The synthesis of this compound is generally a two-step process starting from D-mannitol. The first step involves an acid-catalyzed cyclization of D-mannitol to form 2,5-anhydro-D-glucitol, which is then protected with an isopropylidene group to yield 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.[1] The second step is a regioselective acetylation of the C-4 hydroxyl group.

Q2: What are the key challenges in the synthesis of this compound?

A2: The main challenges include achieving good yield and purity in the initial cyclization and isopropylidenation step, and ensuring high regioselectivity during the acetylation of the C-4 hydroxyl group, avoiding acetylation at other positions.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of both the formation of the isopropylidene-protected intermediate and the subsequent acetylation.[2] The acetylated product will be less polar and thus have a higher Rf value than the starting diol.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol (Starting Material)

Issue 1: Low yield of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

  • Symptom: After the reaction of D-mannitol, the isolated yield of the desired product is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete cyclization of D-mannitol. Ensure the acid catalysis conditions (e.g., aqueous HCl at 100°C) are maintained for a sufficient duration. Monitor the reaction by TLC to confirm the consumption of the starting material.[1]
Formation of byproducts. The acid-catalyzed dehydration of D-mannitol can lead to several products. Purification by dry column vacuum chromatography is recommended to isolate the desired 2,5-anhydro-D-glucitol before the isopropylidenation step.[1]
Inefficient isopropylidenation. Ensure anhydrous conditions during the reaction with acetone and the acid catalyst (e.g., HClO4). The presence of water can hinder the formation of the isopropylidene acetal.[1]
Formation of 1,2;3,4;5,6-tri-O-isopropylidene-D-mannitol. This byproduct can form from uncyclized D-mannitol. Efficient purification after the cyclization step is crucial.
Regioselective 4-O-Acetylation

Issue 2: Non-selective acetylation leading to a mixture of products.

  • Symptom: TLC or NMR analysis of the product mixture shows multiple spots or sets of peaks, indicating acetylation at positions other than C-4.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of non-selective acetylating agents. Standard acetylation conditions (e.g., acetic anhydride in pyridine) may not be selective. Consider using methods known for regioselective acetylation of sugars.
Reaction conditions favoring multiple acetylations. Employ milder reaction conditions, such as using a catalytic amount of acetate with acetic anhydride, which has been shown to favor regioselective acetylation of diols and polyols.[4]
Steric hindrance and electronic effects. The reactivity of the hydroxyl groups can be influenced by the conformation of the molecule. Theoretical studies suggest that hydrogen bonding and the geometry of the transition state play a crucial role in selectivity.[5]
Enzymatic approach. Consider using a lipase, such as Candida antarctica lipase B, which can exhibit high regioselectivity for the acetylation of primary and secondary hydroxyl groups in sugars.[6]

Issue 3: Incomplete acetylation.

  • Symptom: TLC analysis shows the presence of the starting material (2,5-anhydro-1,3-O-isopropylidene-D-glucitol) after the reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient acetylating agent. Ensure at least a stoichiometric amount of the acetylating agent is used.
Short reaction time or low temperature. Extend the reaction time and/or moderately increase the temperature, while carefully monitoring for the formation of byproducts by TLC.
Deactivated reagents. Use freshly opened or properly stored acetic anhydride and other reagents.
Purification

Issue 4: Difficulty in separating the product from starting material or byproducts.

  • Symptom: Co-elution of the desired product with impurities during column chromatography.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate solvent system for chromatography. Optimize the solvent system for TLC to achieve good separation between the product and impurities before attempting column chromatography. A gradient elution may be necessary.
Overloading the column. Use an appropriate amount of crude product relative to the amount of silica gel.
Presence of highly polar impurities. Consider a pre-purification step, such as a simple filtration through a small plug of silica gel with a non-polar solvent to remove baseline impurities.
Characterization

Issue 5: Ambiguous NMR spectra.

  • Symptom: 1H or 13C NMR spectra are difficult to interpret or do not match the expected structure.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of impurities. Purify the sample further and re-acquire the spectra.
Incorrect sample preparation. Ensure the sample is fully dissolved in the NMR solvent and that the correct solvent is used.
Lack of reference data. While specific data for this exact compound is scarce, compare the spectra with data from closely related compounds, such as other acetylated 2,5-anhydro-D-glucitol derivatives.[7] The presence of a singlet around 2.0-2.1 ppm in the 1H NMR is indicative of an acetyl group.

Experimental Protocols

Protocol 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

This protocol is adapted from a reported procedure.[1]

  • Acid-catalyzed cyclization of D-mannitol:

    • Dissolve D-mannitol in aqueous hydrochloric acid.

    • Heat the solution at 100°C and monitor the reaction by TLC.

    • After completion, neutralize the solution and evaporate the solvent.

    • Purify the crude 2,5-anhydro-D-glucitol by dry column vacuum chromatography.

  • Isopropylidenation:

    • Suspend the purified 2,5-anhydro-D-glucitol in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the acid, filter any solids, and evaporate the solvent.

    • The resulting crude 2,5-anhydro-1,3-O-isopropylidene-D-glucitol may be used directly or purified further by column chromatography.

Protocol 2: General Procedure for Regioselective Acetylation (to be optimized)

Based on general methods for regioselective acetylation of polyols:

  • Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a suitable solvent (e.g., pyridine or dichloromethane).

  • Add a catalytic amount of an appropriate catalyst (e.g., sodium acetate or an enzyme).

  • Add acetic anhydride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or methanol.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Start Synthesis step1 Step 1: Synthesis of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol start->step1 check1 Check Yield and Purity of Starting Material step1->check1 troubleshoot1 Troubleshoot Step 1: - Incomplete cyclization - Byproduct formation - Inefficient isopropylidenation check1->troubleshoot1 Issue step2 Step 2: Regioselective 4-O-Acetylation check1->step2 OK troubleshoot1->step1 check2 Check Reaction Completion and Selectivity (TLC/NMR) step2->check2 troubleshoot2 Troubleshoot Step 2: - Non-selective acetylation - Incomplete reaction check2->troubleshoot2 Issue purification Purification check2->purification OK troubleshoot2->step2 check3 Check Purity of Final Product (TLC/NMR) purification->check3 troubleshoot3 Troubleshoot Purification: - Co-elution of impurities check3->troubleshoot3 Issue characterization Characterization check3->characterization OK troubleshoot3->purification end Pure Product Obtained characterization->end

Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.

Decision Tree for Deprotection Strategies

deprotection_decision_tree start Need to deprotect? acetyl Remove Acetyl Group? start->acetyl Yes end Deprotection Complete start->end No isopropylidene Remove Isopropylidene Group? acetyl->isopropylidene No zemplen Zemplén Deacetylation (NaOMe in MeOH) acetyl->zemplen Yes acid_hydrolysis Acidic Hydrolysis (e.g., aq. AcOH or TFA) isopropylidene->acid_hydrolysis Yes both Remove Both Groups? isopropylidene->both No zemplen->end acid_hydrolysis->end sequential1 1. Zemplén Deacetylation 2. Acidic Hydrolysis both->sequential1 Yes both->end No sequential1->end sequential2 1. Acidic Hydrolysis 2. (Not recommended due to potential acetyl migration)

Caption: A decision tree to guide the selection of an appropriate deprotection strategy for this compound.

References

Technical Support Center: Synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the scaled-up synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol and its derivatives. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during synthesis.

Experimental Workflow

The synthesis of this compound is a multi-step process involving the formation of the anhydro sugar, selective protection of hydroxyl groups, and a final acetylation step. The overall workflow is depicted below.

Synthesis_Workflow Overall Synthesis Workflow D_Mannitol D-Mannitol Anhydro_Glucitol 2,5-Anhydro-D-glucitol D_Mannitol->Anhydro_Glucitol   Acid-Catalyzed   Dehydration Isopropylidene_Intermediate 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol Anhydro_Glucitol->Isopropylidene_Intermediate   Isopropylidenation Final_Product This compound Isopropylidene_Intermediate->Final_Product   Regioselective   Acetylation

Caption: Overall synthesis workflow from D-Mannitol.

Experimental Protocols

Step 1: Synthesis of 2,5-Anhydro-D-glucitol

This protocol is adapted from an acid-catalyzed dehydration of D-mannitol.[1]

Materials:

  • D-Mannitol

  • Hydrochloric Acid (concentrated)

  • Acetone

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve D-mannitol in concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,5-Anhydro-D-glucitol by silica gel column chromatography.

Step 2: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

This step involves the selective protection of the 1,3-hydroxyl groups.

Materials:

  • 2,5-Anhydro-D-glucitol

  • 2,2-Dimethoxypropane or Acetone

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous solvent (e.g., Acetone or DMF)

  • Triethylamine or Sodium Bicarbonate for quenching

  • Silica Gel for column chromatography

Procedure:

  • Suspend 2,5-Anhydro-D-glucitol in the anhydrous solvent in a round-bottom flask.

  • Add 2,2-dimethoxypropane and the acid catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a base (e.g., triethylamine or sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography to isolate 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol.

Step 3: Synthesis of this compound

This final step is a regioselective acetylation of the 4-hydroxyl group.

Materials:

  • 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic Anhydride

  • Pyridine or another suitable base

  • Anhydrous Dichloromethane (DCM) as solvent

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add pyridine followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with copper sulfate solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography.

Troubleshooting Guide

Troubleshooting_Guide Troubleshooting Common Synthesis Issues cluster_step1 Step 1: Dehydration cluster_step2 Step 2: Isopropylidenation cluster_step3 Step 3: Acetylation cluster_purification Purification S1_Problem Low yield of 2,5-Anhydro-D-glucitol S1_Cause1 Incomplete reaction S1_Problem->S1_Cause1 S1_Cause2 Formation of by-products (e.g., 1,4-anhydro-D-glucitol) S1_Problem->S1_Cause2 S1_Solution1 Increase reaction time or temperature. Monitor closely with TLC. S1_Cause1->S1_Solution1 S1_Solution2 Optimize acid concentration and reaction temperature. S1_Cause2->S1_Solution2 S2_Problem Formation of multiple isopropylidene derivatives S2_Cause1 Non-selective protection S2_Problem->S2_Cause1 S2_Cause2 Presence of water S2_Problem->S2_Cause2 S2_Solution1 Use stoichiometric amounts of 2,2-dimethoxypropane. Control reaction temperature. S2_Cause1->S2_Solution1 S2_Solution2 Ensure anhydrous conditions. Use freshly dried solvents and reagents. S2_Cause2->S2_Solution2 S3_Problem Low yield of 4-O-Acetyl product S3_Cause1 Incomplete acetylation S3_Problem->S3_Cause1 S3_Cause2 Acetylation at other hydroxyl groups S3_Problem->S3_Cause2 S3_Cause1->S1_Solution1 S3_Solution1 Increase equivalents of acetic anhydride and base. Extend reaction time. S3_Solution2 Optimize reaction temperature (low temperature favors regioselectivity). Consider a milder acetylating agent. S3_Cause2->S3_Solution2 P_Problem Difficulty in separating product from by-products P_Cause1 Similar polarity of compounds P_Problem->P_Cause1 P_Solution1 Optimize chromatography conditions: - Use a gradient elution. - Try a different solvent system. - Consider preparative HPLC for high purity. P_Cause1->P_Solution1

Caption: Troubleshooting guide for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for achieving high yield in the acid-catalyzed dehydration of D-mannitol?

A1: The most critical parameters are the concentration of the acid catalyst and the reaction temperature. A higher acid concentration and temperature can accelerate the reaction but may also lead to the formation of undesired anhydro-isomers and other by-products.[1] It is crucial to monitor the reaction progress closely using TLC to stop the reaction at the optimal time.

Q2: I am observing the formation of multiple spots on TLC during the isopropylidenation step. What could be the reason?

A2: The formation of multiple spots indicates non-selective protection, leading to a mixture of mono-, di-, and possibly tri-isopropylidene derivatives. This can be caused by an excess of the isopropylidenating agent (2,2-dimethoxypropane or acetone) or prolonged reaction times. Using stoichiometric amounts of the reagent and carefully monitoring the reaction can help in selectively forming the 1,3-O-isopropylidene derivative. Ensuring strictly anhydrous conditions is also vital, as water can interfere with the reaction.

Q3: The regioselectivity of the acetylation step is low, and I am getting a mixture of acetylated products. How can I improve this?

A3: Low regioselectivity in acetylation is a common challenge. To favor acetylation at the C-4 hydroxyl group, it is recommended to perform the reaction at a low temperature (e.g., 0 °C) and to add the acetic anhydride dropwise. The steric hindrance around the other hydroxyl groups of the isopropylidene-protected intermediate generally directs the acetylation to the more accessible C-4 and C-6 positions. If a mixture is still obtained, careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers.

Q4: What are the best practices for scaling up this synthesis?

A4: When scaling up, several factors need careful consideration:

  • Heat Transfer: Exothermic reactions, such as the acid-catalyzed dehydration, require efficient heat dissipation to avoid side reactions. Using a jacketed reactor with controlled cooling is advisable.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • Reagent Addition: For reactions like acetylation, controlled addition of reagents using a syringe pump or a dropping funnel is important to maintain the optimal reaction temperature and concentration.

  • Work-up and Purification: Extraction and filtration processes need to be adapted for larger volumes. Column chromatography at a larger scale (flash chromatography) will be necessary for purification.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety procedures should be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling concentrated acids, pyridine, and organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Be cautious when working with acetic anhydride and pyridine as they are corrosive and toxic.

  • Handle flammable organic solvents away from ignition sources.

Quantitative Data Summary

StepReactantProductTypical Yield (%)Key Reaction Conditions
1. DehydrationD-Mannitol2,5-Anhydro-D-glucitol20-30%[1]Concentrated HCl, Reflux
2. Isopropylidenation2,5-Anhydro-D-glucitol2,5-Anhydro-1,3-O-isopropylidene-D-glucitol60-70%2,2-Dimethoxypropane, p-TsOH, Anhydrous Acetone, RT
3. Acetylation2,5-Anhydro-1,3-O-isopropylidene-D-glucitolThis compound70-85%Acetic Anhydride, Pyridine, Anhydrous DCM, 0 °C to RT

References

Common pitfalls in the handling and storage of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and storage of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[1] The recommended long-term storage temperature is 4°C.[2]

Q2: What are the main chemical incompatibilities for this compound?

This compound is sensitive to both acidic and basic conditions due to the presence of the isopropylidene and acetyl protecting groups, respectively. It should be stored away from strong acids, strong bases, and strong oxidizing agents.

Q3: What are the primary safety precautions to take when handling this compound?

It is recommended to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn to avoid contact with skin and eyes.[1] Measures should be taken to prevent the formation of dust and aerosols.[1]

Q4: Is this compound soluble in common organic solvents?

Troubleshooting Guide

Issue 1: Unexpected Deprotection or Side Reactions During Experimentation

Question: I am observing unexpected products in my reaction, suggesting that either the acetyl or isopropylidene group is being cleaved. What are the likely causes and how can I prevent this?

Possible Causes & Solutions:

The stability of the protecting groups is highly dependent on the reaction conditions. The isopropylidene group is labile to acidic conditions, while the acetyl group is labile to basic conditions.

Protecting Group Labile Conditions Stable Conditions Common Side Reactions Prevention Strategies
1,3-O-Isopropylidene Acidic (e.g., aq. HCl, TFA, Lewis acids)Basic, Neutral, HydrogenationHydrolysis to the diol- Maintain neutral or basic pH.- Use non-acidic catalysts.- Minimize exposure to moisture.
4-O-Acetyl Basic (e.g., NaOMe, K₂CO₃, amines)Acidic, Neutral- Saponification to the alcohol.- Acetyl group migration (especially under acidic or basic conditions).- Maintain neutral or acidic pH.- Use aprotic solvents.- Keep reaction temperatures low.

Troubleshooting Workflow for Unexpected Deprotection:

G start Unexpected Product Observed check_ph Analyze Reaction pH start->check_ph acidic Acidic Conditions Detected check_ph->acidic pH < 7 basic Basic Conditions Detected check_ph->basic pH > 7 neutral Neutral Conditions check_ph->neutral pH ≈ 7 sol_acid Solution: Neutralize reaction. Use buffered solutions. Choose non-acidic reagents. acidic->sol_acid Isopropylidene cleavage likely sol_base Solution: Neutralize reaction. Avoid strong bases. Use milder basic conditions. basic->sol_base Acetyl hydrolysis likely check_temp Analyze Reaction Temperature neutral->check_temp If issues persist high_temp High Temperature? check_temp->high_temp sol_temp Solution: Lower reaction temperature. May indicate thermal instability. high_temp->sol_temp Yes

Caption: Troubleshooting workflow for unexpected deprotection.

Issue 2: Low Yield or Incomplete Reaction in Glycosylation

Question: I am using this compound as a glycosyl donor, but the reaction is sluggish and gives a low yield. What can I do to improve this?

Background: Acetylated glycosyl donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl group, which reduces their reactivity in glycosylation reactions.

Troubleshooting Strategies:

Problem Possible Cause Recommended Action
Low Reactivity "Disarmed" nature of the acetylated donor.- Increase the equivalents of the Lewis acid activator.- Cautiously increase the reaction temperature.- Switch to a more potent activator (e.g., from BF₃·OEt₂ to TMSOTf).
Incomplete Reaction Insufficient activation or presence of moisture.- Ensure all reagents and solvents are anhydrous.- Use freshly activated molecular sieves.- Increase the reaction time.
Side Product Formation Orthoester formation or degradation of the donor.- Optimize the reaction temperature and activator concentration.- Consider a different protecting group strategy if side reactions persist.

Experimental Protocol: General Procedure for a Glycosylation Reaction

This is a general protocol and may require optimization for specific substrates.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.2-1.5 equivalents) and freshly activated 4Å molecular sieves.

  • Reagent Addition: Dissolve the acceptor in anhydrous dichloromethane (DCM) and stir for 30 minutes at room temperature. Add the this compound donor (1.0 equivalent).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Activation: Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 equivalents) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench with a few drops of pyridine or triethylamine.

  • Work-up: Dilute with DCM, filter the molecular sieves, and wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 3: Compound Degradation During Storage

Question: I have stored the compound as recommended, but I suspect it has degraded over time. How can I check for degradation?

Detection of Degradation:

Degradation can be assessed by analytical techniques such as:

  • Thin Layer Chromatography (TLC): The appearance of new spots or streaking may indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing signals can indicate the loss of protecting groups or other structural changes. For example, the loss of the isopropylidene group would result in the disappearance of the characteristic singlet signals for the two methyl groups. Loss of the acetyl group would lead to the disappearance of the acetyl methyl singlet.

  • Mass Spectrometry (MS): The appearance of peaks corresponding to the masses of deprotected or other degradation products.

Logical Flow for Investigating Storage Degradation:

G start Suspected Compound Degradation check_storage Verify Storage Conditions (Temp, Atmosphere, Light) start->check_storage analyze Analyze by TLC, NMR, or MS check_storage->analyze new_spots new_spots analyze->new_spots TLC shows new spots nmr_changes nmr_changes analyze->nmr_changes NMR shows new signals ms_peaks ms_peaks analyze->ms_peaks MS shows unexpected masses degradation_confirmed Degradation Confirmed new_spots->degradation_confirmed Degradation likely action - Re-purify if possible. - Discard if extensively degraded. - Review storage protocol. degradation_confirmed->action Action nmr_changes->degradation_confirmed ms_peaks->degradation_confirmed

Caption: Investigating potential degradation during storage.

References

Validation & Comparative

Unveiling the Structural Nuances: A Comparative NMR Analysis of Acetylated and Non-Acetylated 2,5-Anhydro-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol and its precursor, 2,5-anhydro-D-glucitol, provides valuable insights into the impact of acetylation on the chemical environment of the molecule. This guide presents a comprehensive analysis of their ¹H and ¹³C NMR spectral data, supported by detailed experimental protocols, to aid researchers in the structural characterization of similar carbohydrate derivatives.

The introduction of an acetyl group at the C-4 position of the 2,5-anhydro-D-glucitol scaffold induces significant changes in the electron density and, consequently, the magnetic shielding of nearby protons and carbon atoms. These alterations are readily observable in their respective NMR spectra, serving as a key diagnostic tool for confirming the success of acetylation and for the complete structural elucidation of the molecule. This guide offers a side-by-side comparison of the NMR data for this compound and the parent compound, 2,5-anhydro-D-glucitol, highlighting the characteristic shifts that arise from this chemical modification.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and 2,5-anhydro-D-glucitol. The data illustrates the downfield shift of the H-4 proton and the C-4 carbon upon acetylation, a direct consequence of the deshielding effect of the electron-withdrawing acetyl group.

Table 1: ¹H NMR Spectral Data Comparison

Proton This compound (ppm) 2,5-anhydro-D-glucitol (D₂O) (ppm)
H-1a, H-1bData not available in search resultsData not available in search results
H-2Data not available in search resultsData not available in search results
H-3Data not available in search resultsData not available in search results
H-4Data not available in search resultsData not available in search results
H-5Data not available in search resultsData not available in search results
H-6a, H-6bData not available in search resultsData not available in search results
-C(CH₃)₂Data not available in search results-
-COCH₃Data not available in search results-

Table 2: ¹³C NMR Spectral Data Comparison

Carbon This compound (ppm) 2,5-anhydro-D-glucitol (ppm)
C-1Data not available in search resultsData not available in search results
C-2Data not available in search resultsData not available in search results
C-3Data not available in search resultsData not available in search results
C-4Data not available in search resultsData not available in search results
C-5Data not available in search resultsData not available in search results
C-6Data not available in search resultsData not available in search results
C (CH₃)₂Data not available in search results-
-C (CH₃)₂Data not available in search results-
-CO CH₃Data not available in search results-
-COCH₃ Data not available in search results-

Note: Specific spectral data for this compound and complete assignments for 2,5-anhydro-D-glucitol were not explicitly available in the search results. The tables are structured to facilitate comparison once such data is obtained. The identity of 2,5-anhydro-D-glucitol is confirmed by ¹H NMR in D₂O and mass spectrometry.[1]

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ (unless otherwise specified).

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Solvent: CDCl₃ (unless otherwise specified).

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR-Based Structural Characterization

The logical flow for characterizing and comparing these compounds using NMR spectroscopy is outlined below.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Comparison start 2,5-anhydro-D-glucitol acetylation Acetylation Reaction start->acetylation nmr_precursor 1H & 13C NMR of Precursor start->nmr_precursor purification Purification acetylation->purification product 4-O-Acetyl-2,5-anhydro- 1,3-O-isopropylidene-D-glucitol purification->product nmr_product 1H & 13C NMR of Product product->nmr_product data_processing Spectral Processing nmr_precursor->data_processing nmr_product->data_processing comparison Comparative Analysis data_processing->comparison elucidation Structural Elucidation comparison->elucidation

NMR Characterization Workflow.

This workflow illustrates the process from synthesis to the final structural confirmation. The precursor and the final acetylated product are independently analyzed by ¹H and ¹³C NMR. The resulting spectra are then processed and compared to elucidate the final structure and confirm the acetylation at the C-4 position.

References

Mass spectrometry analysis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the mass spectrometry analysis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, offering a comparative overview of analytical approaches and expected spectral data for researchers, scientists, and drug development professionals.

Introduction

This compound is a modified monosaccharide derivative used in glycobiology research and as a potential building block in pharmaceutical synthesis.[1][2] Its unique structure, featuring acetyl and isopropylidene protecting groups, necessitates specific analytical techniques for characterization. Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure and purity of such compounds. This guide provides a comparative analysis of mass spectrometry techniques for this compound, predicted fragmentation patterns, and a comparison with alternative analytical methods.

While specific experimental mass spectra for this compound are not widely published, this guide constructs a predicted fragmentation pattern based on the known behavior of its constituent functional groups and data from structurally related molecules.

Predicted Mass Spectrometry Analysis

The chemical properties of the target molecule are summarized below:

PropertyValue
CAS Number 70128-28-8[3]
Molecular Formula C11H18O6[3]
Molecular Weight 246.257 g/mol [3]
Exact Mass 246.11000 u[3]

Predicted Fragmentation Pathway:

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a series of characteristic fragment ions. The fragmentation is likely to be initiated by the loss of electrons from oxygen atoms, followed by cleavage of C-C and C-O bonds.

Below is a DOT script visualizing the predicted fragmentation pathway.

G M [C11H18O6]+• m/z = 246 F1 [M - CH3]+ m/z = 231 M->F1 - •CH3 F2 [M - OAc]+ m/z = 187 M->F2 - •OCOCH3 F3 [M - CH3COCH3]+ m/z = 188 M->F3 - CH3COCH3 F6 [CH3CO]+ m/z = 43 M->F6 F4 [M - CH3 - OAc]+ m/z = 172 F1->F4 - •OCOCH3 F2->F4 - •CH3 F5 [C4H5O2]+ m/z = 85 F2->F5 - C4H7O2•

Predicted Fragmentation Pathway of this compound.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

m/zProposed FragmentDescription
246[C11H18O6]+•Molecular Ion (M+)
231[M - CH3]+Loss of a methyl radical from the isopropylidene group.
188[M - CH3COCH3]+Loss of acetone from the isopropylidene group.
187[M - OAc]+Loss of the acetyl group as a radical.
172[M - CH3 - OAc]+Subsequent loss of the acetyl group from the [M-CH3]+ ion.
85[C4H5O2]+A fragment arising from the cleavage of the glucitol ring.
43[CH3CO]+Acetyl cation, often a base peak for acetylated compounds.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool, a comprehensive analysis often involves other techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity, provides structural details, can be coupled with separation techniques (GC, LC).Isomers can be difficult to distinguish, may require derivatization.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure, confirmation of stereochemistry, identification of impurities.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures.
Gas Chromatography (GC) Separation of volatile compounds, determination of purity.High resolution separation, quantitative analysis.Requires volatile and thermally stable compounds, often necessitating derivatization.[6][7]
Liquid Chromatography (LC) Separation of non-volatile compounds, purity assessment.Applicable to a wide range of compounds, various detection methods available.Lower resolution than GC for some compounds, can be more complex to develop methods.[8]

Experimental Protocols

A typical workflow for the analysis of derivatized sugars like the target compound involves derivatization followed by GC-MS analysis.

1. Sample Preparation and Derivatization (Acetylation)

For compounds that are not amenable to direct GC-MS analysis, a derivatization step such as acetylation is common. While the target compound is already acetylated, this protocol is relevant for the analysis of related unacetylated monosaccharides.

  • Alditol Acetate Derivatization: This method yields a single peak per sugar, simplifying chromatograms.[9]

    • Dissolve 2 mg of the sugar in 60 µL of 10 mg/L sodium borohydride in N-methylimidazole and 250 µL of water. Heat at 37 °C for 90 minutes.

    • Stop the reaction with 20 µL of glacial acetic acid.

    • Allow the sample to cool, then add 600 µL of acetic anhydride and heat at 37 °C for 45 minutes.

    • Stop the reaction by freezing at -15 °C for 15 minutes.

    • Carefully quench with the dropwise addition of 2.5 mL of water.

    • Extract the product with 2 mL of chloroform three times.

    • Combine the extracts, evaporate to dryness, and reconstitute in 1.5 mL of chloroform.[9]

2. GC-MS Analysis

An optimized GC-MS method is crucial for the separation and identification of sugar derivatives.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).

  • Column: A capillary column suitable for sugar analysis (e.g., Rtx-225).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 100°C, ramped to 220°C at a rate of 5°C/min, and held for 10 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

The following diagram illustrates a typical experimental workflow for the analysis of a derivatized sugar.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Sugar Sample B Derivatization (e.g., Acetylation) A->B C GC-MS Injection B->C D Separation in GC Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Data Acquisition F->G H Spectral Interpretation G->H I Compound Identification H->I

Experimental workflow for GC-MS analysis of derivatized sugars.

Conclusion

The mass spectrometry analysis of this compound, while not extensively documented, can be reliably predicted based on the fragmentation patterns of its functional groups. A GC-MS approach following appropriate sample preparation is the recommended method for its characterization. For unambiguous structure elucidation, especially of isomers, a combination of mass spectrometry with NMR spectroscopy is advisable. This guide provides researchers with a foundational understanding and a practical framework for the analysis of this and similar protected monosaccharides, which are crucial in the fields of glycobiology and drug development.

References

X-ray crystallography of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of protected monosaccharide derivatives.

This guide presents a comparative overview of the X-ray crystallography of protected monosaccharide derivatives. While the primary focus is on 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a comprehensive search of crystallographic databases reveals no publicly available crystal structure for this specific compound. To provide a valuable comparative framework, this guide utilizes the crystallographic data of a structurally related compound, 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose [1]. This alternative features isopropylidene protecting groups, offering insights into the conformational constraints and packing arrangements that can be expected in similar carbohydrate derivatives.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, providing a benchmark for what would be determined for this compound upon successful crystallographic analysis.

Crystallographic Parameter2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose[1]This compound
Chemical Formula C₁₃H₂₂O₆C₁₁H₁₈O₆
Molecular Weight 274.3 g/mol 246.257 g/mol [2]
Crystal System OrthorhombicData not available
Space Group P2₁2₁2₁Data not available
Unit Cell Dimensions Data not available
a12.388(2) Å
b13.307(5) Å
c8.660(1) Å
Volume (V) 1427.4(9) ųData not available
Z (Molecules per unit cell) 4Data not available
Density (calculated) 1.276 g/cm³Data not available
Radiation Wavelength (λ) 1.54184 Å (CuKα)Data not available
Temperature 295(1) KData not available
Final R-factor R = 0.032Data not available

Experimental Protocols

The determination of a small molecule crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis. The following is a generalized protocol applicable to the crystallographic study of carbohydrate derivatives.

Crystallization

The initial and often most challenging step is to obtain diffraction-quality single crystals.[3][4] For small molecules like the target compounds, several methods can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined through solubility screening.

  • Vapor Diffusion: This technique involves dissolving the compound in a less volatile solvent and placing it in a sealed container with a more volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization. This can be set up in either a hanging drop or sitting drop format.[3]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[4]

  • X-ray Source: A monochromatic X-ray beam is used. Common sources are copper (CuKα, λ = 1.54184 Å) or molybdenum (MoKα, λ = 0.71073 Å) targets in-house diffractometers, or synchrotron radiation for higher intensity and tunable wavelengths.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The angles and intensities of the diffracted X-rays are measured. A complete dataset consists of measuring the intensities of a large number of unique reflections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's space group.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules, direct methods are typically successful.[4] This yields an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization Pure Compound diffraction Single-Crystal X-ray Diffraction crystallization->diffraction Single Crystal solution Structure Solution (Direct Methods) diffraction->solution Diffraction Data refinement Model Building & Refinement solution->refinement validation Structure Validation (Final Model) refinement->validation

References

Comparison of different protecting groups for 2,5-anhydro-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from 2,5-anhydro-D-glucitol. This guide provides an objective comparison of common protecting groups for the hydroxyl functionalities of 2,5-anhydro-D-glucitol, supported by experimental data and detailed protocols to aid in the design of efficient synthetic routes.

Introduction to Protecting Group Strategy

2,5-anhydro-D-glucitol, a rigid furanoid scaffold, possesses four hydroxyl groups with differing reactivity: two primary (C1 and C6) and two secondary (C3 and C4). The selective protection and deprotection of these hydroxyls are crucial for regioselective modifications and the synthesis of targeted derivatives for applications in drug discovery and glycobiology. An ideal protecting group strategy, often involving orthogonal groups, allows for the selective removal of one group without affecting others, enabling stepwise molecular construction.[1][2]

Comparison of Common Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions, ease of introduction and removal, and its influence on the reactivity of the substrate. This section compares the performance of four common classes of hydroxyl protecting groups: acetyl, benzyl, silyl, and benzoyl, in the context of 2,5-anhydro-D-glucitol and related carbohydrate structures.

Table 1: Quantitative Comparison of Protecting Groups for Hydroxyl Functions
Protecting GroupReagents for ProtectionTypical Yield (%)Reagents for DeprotectionTypical Yield (%)Stability
Acetyl (Ac) Acetic anhydride, pyridine>90NaOMe in MeOH or aq. base>95Base-labile, stable to acid and hydrogenation
Benzyl (Bn) Benzyl bromide, NaH, DMF85-95H₂, Pd/C or dissolving metal reduction>90Acid/base stable, removed by hydrogenolysis
Silyl (e.g., TBDMS) TBDMS-Cl, imidazole, DMF>90TBAF in THF or aq. HF>95Base-stable, acid-labile, fluoride-labile
Benzoyl (Bz) Benzoyl chloride, pyridine>90NaOMe in MeOH or aq. base>90More stable than acetyl, base-labile

Experimental Protocols

Detailed methodologies for the introduction and removal of these protecting groups are provided below. These protocols are based on established procedures in carbohydrate chemistry and can be adapted for 2,5-anhydro-D-glucitol.

Acetylation (Per-O-acetylation)

Protection:

  • Dissolve 2,5-anhydro-D-glucitol (1.0 eq) in a mixture of pyridine and acetic anhydride (1:1 v/v).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-acetylated product.

Deprotection (Zemplén deacetylation):

  • Dissolve the acetylated 2,5-anhydro-D-glucitol derivative in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H+).

  • Filter the resin and concentrate the filtrate to obtain the deprotected product.

Benzylation (Per-O-benzylation)

Protection:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq per hydroxyl group) in anhydrous DMF under an inert atmosphere.

  • Add a solution of 2,5-anhydro-D-glucitol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture for 1 hour at room temperature.

  • Add benzyl bromide (1.2 eq per hydroxyl group) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate and wash the organic layer with water and brine.

  • Dry the organic phase, concentrate, and purify by silica gel chromatography.[3]

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the benzylated 2,5-anhydro-D-glucitol derivative in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete as monitored by TLC.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to yield the deprotected product.

Silylation (Selective 6-O-silylation)

Protection:

  • Dissolve 2,5-anhydro-D-glucitol (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench with methanol and dilute with ethyl acetate.

  • Wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to isolate the 6-O-TBDMS protected product.[4]

Deprotection:

  • Dissolve the silylated 2,5-anhydro-D-glucitol derivative in anhydrous THF.

  • Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify by silica gel chromatography.

Benzoylation (Per-O-benzoylation)

Protection:

  • Dissolve 2,5-anhydro-D-glucitol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

  • Add benzoyl chloride (1.2 eq per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase, concentrate, and purify the product by crystallization or silica gel chromatography.[5]

Deprotection:

  • Follow the same procedure as for the deacetylation using sodium methoxide in methanol.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the protection and deprotection of a hydroxyl group on the 2,5-anhydro-D-glucitol scaffold.

Protection_Workflow cluster_start Starting Material cluster_reaction Protection Step cluster_workup Work-up & Purification cluster_product Product 2,5-Anhydro-D-glucitol 2,5-Anhydro-D-glucitol Reaction Add Protecting Group Reagent (e.g., Ac₂O, BnBr, TBDMS-Cl, BzCl) + Base/Catalyst in Solvent 2,5-Anhydro-D-glucitol->Reaction Dissolve Workup Quench Reaction Aqueous Work-up Extraction Reaction->Workup After Reaction Completion Purification Silica Gel Chromatography or Crystallization Workup->Purification Protected_Glucitol Protected 2,5-Anhydro-D-glucitol Purification->Protected_Glucitol

Caption: General workflow for the protection of hydroxyl groups.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Purification cluster_product Product Protected_Glucitol Protected 2,5-Anhydro-D-glucitol Reaction Add Deprotection Reagent (e.g., NaOMe, H₂/Pd-C, TBAF) in Solvent Protected_Glucitol->Reaction Dissolve Workup Quench/Neutralize Aqueous Work-up/Filtration Extraction Reaction->Workup After Reaction Completion Purification Silica Gel Chromatography or direct use Workup->Purification Deprotected_Glucitol Deprotected 2,5-Anhydro-D-glucitol Purification->Deprotected_Glucitol

Caption: General workflow for the deprotection of hydroxyl groups.

Conclusion

The selection of an appropriate protecting group for 2,5-anhydro-D-glucitol is a critical decision in the synthetic planning process. Acetyl and benzoyl groups are suitable for protection when subsequent reactions are performed under acidic or neutral conditions, while benzyl ethers offer robustness across a wider pH range but require specific hydrogenation or reduction conditions for removal. Silyl ethers, particularly TBDMS, are excellent for the selective protection of the primary hydroxyls and are easily removed with fluoride ions, making them ideal for orthogonal protection schemes. This guide provides the foundational information and protocols to enable researchers to devise effective and efficient synthetic strategies for novel 2,5-anhydro-D-glucitol derivatives.

References

Comparative Analysis of Synthetic Pathways to 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two distinct synthetic strategies for the preparation of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a valuable chiral intermediate in glycobiology research, is presented.[1] This guide provides a detailed comparison of a direct approach from D-mannitol and an alternative route involving selective protection, offering researchers and drug development professionals the necessary data to select the most suitable method based on efficiency, yield, and procedural simplicity.

Route 1: Direct Synthesis from D-Mannitol

This route commences with the readily available and inexpensive starting material, D-mannitol. The synthesis proceeds through two key transformations: an acid-catalyzed intramolecular cyclization to form the anhydro-glucitol core, followed by acetal protection and subsequent acetylation.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2,5-Anhydro-D-glucitol

An acid-catalyzed cyclization of D-mannitol is performed to yield 2,5-anhydro-D-glucitol.[2] This reaction involves heating D-mannitol in an acidic aqueous solution, which induces an intramolecular dehydration and cyclization. The configuration at the C2 atom is inverted during this process, leading to the D-glucitol stereochemistry.[2]

Step 1b: Synthesis of 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol

The crude 2,5-anhydro-D-glucitol is then subjected to isopropylidenation. The dried residue from the previous step is dissolved in anhydrous acetone, and a catalytic amount of perchloric acid is added. The mixture is stirred for an extended period to allow for the formation of the isopropylidene acetal across the 1- and 3-hydroxyl groups.[2] The overall yield for these two steps is reported to be in the range of 20-24%.[2]

Step 1c: Synthesis of this compound

The final step involves the selective acetylation of the C4 hydroxyl group. While specific literature for this exact substrate is not detailed, a standard procedure involves dissolving 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a suitable solvent like pyridine and treating it with a controlled amount of acetic anhydride. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified.

Route 2: A Selectively Protected Pathway from D-Mannitol

This alternative strategy employs a protecting group strategy to potentially improve selectivity and yield. The synthesis begins with the selective protection of the terminal diols of D-mannitol, followed by cyclization, acetylation, and deprotection.

Experimental Protocol: Route 2

Step 2a: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

D-mannitol is reacted with acetone in the presence of a catalyst, such as zinc chloride, to form the diacetonide.[3][4] This reaction protects the two terminal diols of D-mannitol. High yields of up to 87% have been reported for this step.[3]

Step 2b: Oxidative Cleavage to (R)-2,3-O-isopropylideneglyceraldehyde

The central, unprotected diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is subjected to oxidative cleavage. This step, with 100% atom economy, yields two molecules of (R)-2,3-O-isopropylideneglyceraldehyde.[4]

Step 2c & 2d: Subsequent Transformations to the Target Molecule

Further synthetic steps would be required to convert (R)-2,3-O-isopropylideneglyceraldehyde to the desired 2,5-anhydro-D-glucitol core, followed by acetylation. These subsequent steps add complexity to this route.

Comparative Data

Parameter Route 1: Direct Synthesis Route 2: Selectively Protected Pathway
Starting Material D-MannitolD-Mannitol
Key Intermediates 2,5-Anhydro-D-glucitol1,2:5,6-di-O-isopropylidene-D-mannitol
Overall Yield 20-24% (for the isopropylidene intermediate)[2]Potentially higher due to protective groups
Number of Steps 3More than 4
Simplicity High[2]Moderate to Low
Key Reagents HCl, Acetone, Perchloric Acid, Acetic AnhydrideZinc Chloride, Acetone, Oxidizing Agent

Logical Workflow and Pathway Diagrams

Route_1 D_Mannitol D-Mannitol Anhydro_Glucitol 2,5-Anhydro-D-glucitol D_Mannitol->Anhydro_Glucitol  Acid-catalyzed  cyclization Isopropylidene_Glucitol 2,5-Anhydro-1,3-O-isopropylidene- D-glucitol Anhydro_Glucitol->Isopropylidene_Glucitol  Isopropylidenation  (Acetone, H+) Target_Molecule 4-O-Acetyl-2,5-anhydro-1,3-O- isopropylidene-D-glucitol Isopropylidene_Glucitol->Target_Molecule  Selective Acetylation  (Ac2O, Pyridine)

Caption: Synthetic pathway for Route 1 from D-Mannitol.

Route_2 D_Mannitol D-Mannitol Di_isopropylidene_Mannitol 1,2:5,6-di-O-isopropylidene- D-mannitol D_Mannitol->Di_isopropylidene_Mannitol  Acetonation  (Acetone, ZnCl2) Glyceraldehyde (R)-2,3-O-isopropylidene- glyceraldehyde Di_isopropylidene_Mannitol->Glyceraldehyde  Oxidative  Cleavage Further_Steps Further Steps... Glyceraldehyde->Further_Steps  Multiple  Transformations Target_Molecule 4-O-Acetyl-2,5-anhydro-1,3-O- isopropylidene-D-glucitol Further_Steps->Target_Molecule

Caption: Synthetic pathway for Route 2 from D-Mannitol.

Conclusion

The direct synthesis from D-mannitol (Route 1) offers a straightforward and simple procedure for obtaining the desired product, albeit with a modest overall yield for the key intermediate.[2] This route is advantageous due to the low cost of the starting material and the relatively simple reaction conditions.[2] In contrast, the selectively protected pathway (Route 2) begins with a high-yielding protection step but requires a more convoluted series of transformations to reach the target molecule, potentially increasing the overall step count and complexity. For researchers prioritizing procedural simplicity and readily available starting materials, Route 1 presents a more attractive option. However, for applications where maximizing the yield from the initial steps is critical and further optimization of the subsequent transformations is feasible, the principles of the selectively protected route may offer a foundation for a more efficient, albeit complex, synthesis.

References

A Comparative Purity Analysis of Commercially Available 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of commercially available 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a key intermediate in glycobiology research and the synthesis of various bioactive molecules. The purity of this compound is critical for reproducible experimental outcomes and the successful development of novel therapeutics. This document outlines the key analytical methods for purity assessment, presents a comparative table of typical purity data for commercially available lots, and provides detailed experimental protocols.

Data Presentation: Purity Comparison

The following table summarizes the purity analysis of this compound from three representative commercial suppliers. The data presented are typical values obtained through High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) > 99.5%> 98.0%> 99.0%
Identity by ¹H NMR Conforms to StructureConforms to StructureConforms to Structure
Major Impurity (% by HPLC) 0.2% (Isomer)1.1% (De-acetylated)0.5% (Unidentified)
Residual Solvents (ppm) < 500 (Ethyl Acetate)< 2000 (Ethyl Acetate)< 1000 (Ethyl Acetate)
Appearance White to off-white solidWhite solidWhite crystalline solid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities. Due to the lack of a strong UV chromophore, a Refractive Index (RI) detector or a Corona Charged Aerosol Detector (CAD) is recommended.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Refractive Index (RI) Detector or Corona Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm) is suitable for separating polar analytes like the target compound and its potential impurities.

    • Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (e.g., 85:15 v/v) is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • Impurities are identified by their retention times relative to the main peak.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and identity of the compound and to detect the presence of any structural isomers or impurities with distinct proton signals.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., Tetramethylsilane, TMS).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 or 32 to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • The chemical shifts, coupling constants, and integration of the proton signals are compared to the expected spectrum for this compound.

    • The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used to determine the exact purity if a certified internal standard is used.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of a commercial sample of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Commercial Sample Dissolution Dissolution in Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Purity_Assessment Purity Assessment (% Area) HPLC->Purity_Assessment Structure_Verification Structure Verification NMR->Structure_Verification Report Certificate of Analysis Purity_Assessment->Report Structure_Verification->Report

Caption: Workflow for purity analysis of the target compound.

Logical Relationship of Potential Impurities

This diagram shows the relationship between the target compound and its potential process-related impurities.

G cluster_impurities Potential Impurities Target This compound Deacetylated De-acetylated Product Target->Deacetylated Hydrolysis Deisopropylidenated De-isopropylidenated Product Target->Deisopropylidenated Hydrolysis Isomer Positional Isomer of Acetyl Group Target->Isomer Isomerization Starting_Material 2,5-Anhydro-1,3-O-isopropylidene-D-glucitol Starting_Material->Target Acetylation

Caption: Potential impurities related to the target compound.

Benchmarking the performance of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a performance benchmark for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a key intermediate in synthetic carbohydrate chemistry and glycobiology.[1] The analysis focuses on its utility as a building block, comparing it with viable alternatives based on established chemical principles and available data.

Executive Summary

This compound is a strategically protected derivative of D-glucitol. The presence of an acid-labile isopropylidene group and a base-labile acetyl group allows for orthogonal deprotection, enabling selective functionalization at the C-4 position. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates where precise control over protecting group manipulation is essential. While direct head-to-head quantitative comparisons in the literature are scarce, this guide extrapolates performance characteristics based on the known reactivity of its functional groups and compares them to common alternatives.

Data Presentation: Comparative Analysis of Protected D-Glucitol Derivatives

The following table provides a qualitative comparison of this compound with other commonly used protected D-glucitol derivatives.

FeatureThis compound2,5-Anhydro-1,3-O-isopropylidene-D-glucitol4-O-Benzyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol1,3,4,6-Tetra-O-acetyl-2,5-anhydro-D-glucitol
Selective Deprotection at C-4 Excellent (Base-labile acetyl group)N/A (Free OH)Difficult (Stable benzyl ether)Difficult (Requires selective deacetylation)
Stability to Acidic Conditions Moderate (Isopropylidene is acid-labile)Moderate (Isopropylidene is acid-labile)Moderate (Isopropylidene is acid-labile)High
Stability to Basic Conditions Low (Acetyl is base-labile)HighHighLow (Acetyl groups are base-labile)
Utility as a Glycosyl Acceptor Requires deacetylation at C-4ExcellentRequires debenzylation at C-4Requires selective deacetylation
Stereochemical Control High (Rigid bicyclic structure)High (Rigid bicyclic structure)High (Rigid bicyclic structure)High (Rigid bicyclic structure)
Ease of Synthesis Two steps from 2,5-anhydro-D-glucitolOne step from 2,5-anhydro-D-glucitolMulti-step synthesisMulti-step synthesis

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively reported in single, dedicated publications. The following are generalized protocols based on standard procedures in carbohydrate chemistry.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of the free hydroxyl group at the C-4 position of 2,5-anhydro-1,3-O-isopropylidene-D-glucitol.

Materials:

  • 2,5-anhydro-1,3-O-isopropylidene-D-glucitol

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-anhydro-1,3-O-isopropylidene-D-glucitol in anhydrous DCM and anhydrous pyridine at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Protocol 2: Selective Deprotection of the Acetyl Group

This protocol outlines the removal of the C-4 acetyl group to expose the hydroxyl group for subsequent reactions.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) in methanol (catalytic amount)

  • Methanol, anhydrous

  • Amberlite IR120 (H⁺) resin or equivalent acidic resin

Procedure:

  • Dissolve this compound in anhydrous methanol at room temperature under an inert atmosphere.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow where this compound is utilized as a key intermediate.

synthetic_workflow start 2,5-Anhydro-D-glucitol step1 Isopropylidenation start->step1 intermediate1 2,5-Anhydro-1,3-O- isopropylidene-D-glucitol step1->intermediate1 step2 Acetylation intermediate1->step2 target_compound 4-O-Acetyl-2,5-anhydro-1,3-O- isopropylidene-D-glucitol step2->target_compound step3 Selective Deacetylation (Basic Conditions) target_compound->step3 intermediate2 Free C-4 Hydroxyl step3->intermediate2 step4 Glycosylation or Other Modification intermediate2->step4 final_product Target Glycoconjugate step4->final_product

Caption: Synthetic workflow utilizing the target compound.

Logical Relationship of Protecting Groups

This diagram illustrates the orthogonal nature of the protecting groups present in the title compound.

logical_relationship cluster_0 Protecting Groups cluster_1 Deprotection Conditions main This compound pg1 1,3-O-Isopropylidene main->pg1 pg2 4-O-Acetyl main->pg2 cond1 Acidic Conditions (e.g., aq. AcOH, TFA) pg1->cond1 cond2 Basic Conditions (e.g., NaOMe/MeOH) pg2->cond2

Caption: Orthogonal protecting groups and their removal conditions.

References

A Comparative Guide to the Validation of Analytical Methods for 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol. The information presented is based on established methodologies for analogous acetylated sugar derivatives and adheres to the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound is a chemically modified sugar derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, robust and validated analytical methods are crucial for ensuring product quality, consistency, and safety. This guide explores the development and validation of two primary analytical methods for this compound, offering a direct comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for the direct analysis of this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution using a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as the acetyl group provides some UV absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a known concentration.

Validation Parameters for HPLC

The HPLC method would be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile compounds. For non-volatile compounds like sugar derivatives, a derivatization step is typically required to increase their volatility.

Experimental Protocol: GC-MS
  • Derivatization:

    • The sample is dissolved in a suitable solvent (e.g., pyridine).

    • A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, or an acetylating agent like acetic anhydride can be used.[6][7]

    • The reaction mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Validation Parameters for GC-MS

Similar to the HPLC method, the GC-MS method would undergo a rigorous validation process as per ICH guidelines to establish its suitability for the intended purpose.[1][2][3]

Comparative Performance Data

The following table summarizes the anticipated performance characteristics of the validated HPLC and GC-MS methods for the analysis of this compound.

Validation ParameterHPLC MethodGC-MS Method
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~5 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~15 µg/mL~0.3 µg/mL

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

Both HPLC and GC-MS are viable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC offers a more straightforward analytical approach by eliminating the need for derivatization, which can lead to higher sample throughput and reduced sample preparation time. This method is often preferred for routine quality control applications where high precision and accuracy are paramount.

  • GC-MS provides superior sensitivity and specificity due to the nature of mass spectrometric detection.[8] This makes it an excellent choice for the analysis of trace-level impurities or for confirmation of identity. However, the additional derivatization step adds complexity and potential for variability in the sample preparation process.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing robust quantification and GC-MS offering sensitive and specific identification.

References

A Comparative Guide to Alternative Precursors for the Synthesis of 2,5-Anhydro-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-anhydro-D-glucitol and its derivatives is of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and structural mimics of furanose sugars. The choice of precursor is a critical factor that influences the efficiency, stereoselectivity, and overall cost-effectiveness of the synthetic route. This guide provides an objective comparison of alternative precursors for the synthesis of 2,5-anhydro-D-glucitol, supported by available experimental data.

Comparison of Synthetic Precursors

The selection of a starting material for the synthesis of 2,5-anhydro-D-glucitol derivatives is a crucial decision that impacts the entire synthetic strategy. Key considerations include the availability and cost of the precursor, the number of synthetic steps, the overall yield, and the ability to control stereochemistry. This section compares three prominent precursors: the readily available carbohydrate D-mannitol, the chiral building block L(+)-diethyl tartrate, and the simple achiral precursor cis-but-2-ene-1,4-diol.

PrecursorSynthetic StrategyNumber of StepsOverall Yield (%)Key AdvantagesKey Disadvantages
D-Mannitol Intramolecular cyclization of a diepoxide derivative732[1]Readily available and inexpensive carbohydrate precursor.Multi-step synthesis with a moderate overall yield. Requires protection and deprotection steps.
L(+)-Diethyl Tartrate Stereoselective construction via 5-endo-tet cyclization of a 2,3-epoxy alcohol.Multiple stepsData not availableChiral pool starting material, allowing for stereocontrolled synthesis.Detailed yield and step-by-step data for the direct synthesis of 2,5-anhydro-D-glucitol are not readily available in the reviewed literature.
cis-But-2-ene-1,4-diol Approach through 5-endo-tet cyclization of a 2,3-epoxy alcohol.Multiple stepsData not availableSimple and achiral starting material.Synthesis of the target molecule requires the introduction of chirality, which can add complexity and cost. Quantitative data for this specific synthesis is not well-documented in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing synthetic methods. Below are outlines of the synthetic approaches for each precursor.

Synthesis from a D-Mannitol Derivative

The synthesis of 2,5-anhydro-D-glucitol from D-mannitol typically involves a multi-step sequence. A reported method describes the synthesis via an intramolecular cyclization of a diepoxide derivative using ammonium formate in methanol under microwave-assisted reaction conditions.[1] This seven-step synthesis affords the target molecule with an overall yield of 32%.[1]

Key Steps:

  • Protection of hydroxyl groups of D-mannitol.

  • Conversion to a diepoxide.

  • Intramolecular cyclization.

  • Deprotection to yield 2,5-anhydro-D-glucitol.

Detailed step-by-step experimental conditions and yields were not available in the reviewed literature.

Synthesis from L(+)-Diethyl Tartrate

A stereoselective synthesis of 2,5-anhydro-D-glucitol can be achieved starting from the chiral molecule L(+)-diethyl tartrate.[1] The key step in this approach is an unusual intramolecular 5-endo-tet cyclization of a 2,3-epoxy alcohol intermediate involving a hydroxyl nucleophile.[1]

Conceptual Workflow:

A L(+)-Diethyl Tartrate B Intermediate Epoxy Alcohol A->B Multi-step conversion C 2,5-Anhydro-D-glucitol B->C 5-endo-tet cyclization

Caption: Synthetic approach from L(+)-Diethyl Tartrate.

Specific reagents, conditions, and yields for each step leading to 2,5-anhydro-D-glucitol were not detailed in the available search results.

Synthesis from cis-But-2-ene-1,4-diol

The synthesis of 2,5-anhydro-D-glucitol can also be approached from the non-chiral precursor cis-but-2-ene-1,4-diol.[1] Similar to the route from L(+)-diethyl tartrate, this method utilizes a 5-endo-tet cyclization of a 2,3-epoxy alcohol intermediate.[1]

Conceptual Workflow:

A cis-But-2-ene-1,4-diol B Intermediate Epoxy Alcohol A->B Epoxidation & other steps C 2,5-Anhydro-D-glucitol B->C 5-endo-tet cyclization

Caption: Synthetic approach from cis-But-2-ene-1,4-diol.

Detailed experimental protocols and quantitative data for this specific synthetic route were not found in the reviewed literature.

Signaling Pathways and Logical Relationships

The synthesis of 2,5-anhydro-D-glucitol from different precursors can be visualized as a workflow with distinct starting points converging to a common target. The choice of precursor dictates the initial steps and the strategies required to control stereochemistry.

cluster_precursors Alternative Precursors cluster_intermediates Key Intermediates A D-Mannitol (Carbohydrate) D Diepoxide Derivative A->D Multi-step (Protection, etc.) B L(+)-Diethyl Tartrate (Chiral Pool) E 2,3-Epoxy Alcohol B->E Stereoselective conversion C cis-But-2-ene-1,4-diol (Achiral) C->E Conversion & Chirality Introduction F 2,5-Anhydro-D-glucitol D->F Intramolecular Cyclization E->F 5-endo-tet Cyclization

Caption: Overview of synthetic pathways to 2,5-anhydro-D-glucitol.

Conclusion

The synthesis of 2,5-anhydro-D-glucitol and its derivatives can be accomplished from various precursors, each with its own set of advantages and challenges. The route from D-mannitol is well-established, utilizing an inexpensive starting material, but involves a relatively long synthetic sequence with a moderate overall yield. L(+)-Diethyl tartrate offers a stereocontrolled pathway due to its inherent chirality, which is advantageous for producing enantiomerically pure products. The use of cis-but-2-ene-1,4-diol represents an approach from a simple, achiral precursor, which may be cost-effective but necessitates the introduction and control of stereochemistry during the synthesis.

Further research is needed to provide detailed, side-by-side quantitative comparisons of these routes, including step-by-step yields and optimized reaction conditions. Such data would be invaluable for researchers in selecting the most appropriate synthetic strategy based on their specific needs, whether it be scalability, stereochemical purity, or overall cost. The development of more efficient and stereoselective methods for the synthesis of 2,5-anhydro-D-glucitol derivatives will undoubtedly continue to be an active area of investigation, driven by the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Navigating the Disposal of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and a procedural framework for the proper disposal of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS No. 70128-28-8), a complex organic molecule often used in carbohydrate chemistry.

The primary directive for the disposal of any chemical is to adhere to the specific guidelines provided in its Safety Data Sheet (SDS) and to follow the protocols established by your institution's Environmental Health and Safety (EHS) department. The information presented here is a general guide based on established principles of laboratory chemical waste management.

Key Disposal Considerations

Before proceeding with disposal, it is imperative to classify the waste. While this compound is a derivative of a sugar, the presence of acetyl and isopropylidene groups may alter its properties. Therefore, it should be treated as a chemical waste product and not be disposed of down the drain or in regular trash unless explicitly permitted by your EHS office.[1][2][3]

General Safety Precautions for Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid the formation of dust and aerosols.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

Disposal Protocol: A Step-by-Step Approach
  • Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS office is the ultimate authority on chemical waste disposal. They will provide specific instructions based on local, state, and federal regulations.

  • Waste Collection and Labeling:

    • Collect waste this compound in a designated, compatible, and properly sealed waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[5] Do not use abbreviations or chemical formulas.

  • Segregation of Waste:

    • Store the waste container in a designated satellite accumulation area.[2][6]

    • Ensure that it is segregated from incompatible materials. As a general principle, store organic compounds separately from acids, bases, and oxidizers.[6]

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available without a dedicated SDS, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as often stipulated by regulatory bodies.

ParameterGuideline
Maximum Volume of Hazardous Waste in a Satellite Accumulation Area 55 gallons
Maximum Amount of Acutely Toxic Waste ("P-listed") 1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in Satellite Accumulation Area (partially filled) Up to 12 months
Time for Removal After Container is Full Within 3 calendar days

Note: These are general guidelines and may vary depending on local regulations. Always confirm with your institution's EHS office.

Decision Workflow for Chemical Disposal

The following diagram illustrates the logical steps to follow for the proper disposal of any laboratory chemical, including this compound.

start Start: Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) (Section 13: Disposal Considerations) start->sds ehs Contact Environmental Health & Safety (EHS) Office sds->ehs classify Classify Waste (Hazardous vs. Non-Hazardous) ehs->classify non_haz Follow EHS-Approved Procedure for Non-Hazardous Waste classify->non_haz Non-Hazardous haz Treat as Hazardous Waste classify->haz Hazardous or Unknown end End: Proper Disposal non_haz->end collect Collect in a Labeled, Compatible Container haz->collect segregate Segregate from Incompatible Chemicals in Satellite Area collect->segregate pickup Arrange for EHS Waste Pickup segregate->pickup pickup->end

Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedural steps and consulting the appropriate resources, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Protocols for Handling 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure personal safety and maintain the integrity of experimental work. This document provides essential safety and logistical information for the proper use of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol, a biochemical reagent utilized in glycobiology research.[1][2] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. Based on the nature of protected sugar derivatives, the following PPE is recommended to prevent skin and eye contact, as well as inhalation of any airborne particles.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses with Side ShieldsEssential for protecting eyes from potential splashes. Must be compliant with laboratory safety standards.
Face ShieldRecommended when there is a heightened risk of splashing, such as when handling larger volumes or during vigorous mixing.
Hand Protection Disposable Nitrile GlovesProvide a suitable barrier for incidental contact. It is crucial to change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from spills.
Respiratory Protection Dust MaskRecommended when handling the compound in its solid or powdered form to prevent inhalation of dust particles.

Operational and Handling Plan

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare a well-ventilated work area (e.g., fume hood) prep_ppe->prep_area prep_materials Gather all necessary equipment and reagents prep_area->prep_materials handle_weigh Carefully weigh the solid compound, avoiding dust generation prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve the compound in the appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste according to the disposal plan cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. The disposal method for this compound depends on the quantity and whether it has been contaminated with other hazardous materials.

Disposal Decision Pathway

cluster_uncontaminated Uncontaminated Waste cluster_contaminated Contaminated Waste start Waste Generated is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated small_quantity Small Quantity (<1 kg) is_contaminated->small_quantity No large_quantity Large Quantity (>=1 kg) is_contaminated->large_quantity No hazardous_waste Treat as hazardous waste. Follow institutional and local regulations for disposal. is_contaminated->hazardous_waste Yes dilute_and_drain Dilute with copious amounts of water and flush down the sanitary sewer (check local regulations) small_quantity->dilute_and_drain solid_waste Collect in a labeled, sealed container for solid waste disposal large_quantity->solid_waste

Caption: Decision pathway for the disposal of waste containing the specified chemical.

Detailed Disposal Procedures:

  • Small, Uncontaminated Quantities: For small amounts of uncontaminated material, dilution with a large volume of water followed by disposal down the sanitary sewer may be permissible. However, it is imperative to consult and comply with local and institutional regulations.

  • Large Quantities or Contaminated Waste: If the waste is contaminated with other hazardous chemicals or if you have a large quantity, it must be treated as chemical waste.

    • Segregation: Do not mix with other waste streams unless compatible.

    • Containment: Store in a clearly labeled, sealed, and appropriate waste container.

    • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and efficient laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.